Product packaging for 2-Iodo-4-methoxy-1-methylbenzene(Cat. No.:CAS No. 260558-14-3)

2-Iodo-4-methoxy-1-methylbenzene

Cat. No.: B1628287
CAS No.: 260558-14-3
M. Wt: 248.06 g/mol
InChI Key: MIHFMTLIZXCMMH-UHFFFAOYSA-N
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Description

2-Iodo-4-methoxy-1-methylbenzene is a useful research compound. Its molecular formula is C8H9IO and its molecular weight is 248.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9IO B1628287 2-Iodo-4-methoxy-1-methylbenzene CAS No. 260558-14-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-4-methoxy-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHFMTLIZXCMMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572826
Record name 2-Iodo-4-methoxy-1-methylbenzene
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Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260558-14-3
Record name 2-Iodo-4-methoxy-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Iodo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 2-Iodo-4-methoxy-1-methylbenzene, a key intermediate in various pharmaceutical and organic synthesis applications. The document details two principal methodologies: direct iodination of 4-methoxytoluene and a multi-step Sandmeyer reaction sequence. Each route is presented with detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate practical application in a laboratory setting.

Direct Iodination of 4-methoxytoluene

Direct iodination of the readily available starting material, 4-methoxytoluene, offers a concise route to this compound. The regioselectivity of this electrophilic aromatic substitution is directed by the activating methoxy group, favoring substitution at the ortho and para positions. The para position is blocked by the methyl group, thus directing the incoming electrophile to the ortho position. Among various iodinating systems, the use of N-iodosuccinimide (NIS) with a catalytic amount of a strong acid has proven to be a highly efficient and regioselective method.

Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)

This method, reported by Castanet et al., provides excellent yields under mild conditions. The presumed reactive electrophile is an in-situ generated iodonium species, activated by the strong acid catalyst.

Experimental Protocol:

To a solution of 4-methoxytoluene (1.0 mmol) in acetonitrile (10 mL) at room temperature is added N-iodosuccinimide (1.1 mmol). Subsequently, a catalytic amount of trifluoroacetic acid (0.1 mmol) is added. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Reagent/ParameterValue
Starting Material 4-methoxytoluene
Iodinating Agent N-Iodosuccinimide (NIS)
Catalyst Trifluoroacetic Acid (TFA)
Solvent Acetonitrile
Temperature Room Temperature
Reaction Time 15 minutes - 2 hours
Yield ~95%

Logical Workflow for Direct Iodination:

Direct_Iodination cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-methoxytoluene 4-methoxytoluene Reaction_Vessel Acetonitrile Room Temperature 4-methoxytoluene->Reaction_Vessel NIS N-Iodosuccinimide NIS->Reaction_Vessel TFA Trifluoroacetic Acid (cat.) TFA->Reaction_Vessel Quench Quench (Na2S2O3) Reaction_Vessel->Quench Reaction Completion Extraction Extraction (Et2O) Quench->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Direct iodination of 4-methoxytoluene using NIS and TFA.

Sandmeyer Reaction Route

An alternative and robust pathway to this compound is the Sandmeyer reaction. This multi-step synthesis begins with the nitration of 4-methoxytoluene, followed by the reduction of the nitro group to an amine, and finally, the diazotization of the amine and subsequent displacement with iodide.

Step 1: Nitration of 4-methoxytoluene

The nitration of 4-methoxytoluene is regioselective, with the nitro group being directed to the position ortho to the activating methoxy group.

Experimental Protocol:

4-methoxytoluene (1.0 equiv) is dissolved in acetic anhydride at 0 °C. To this solution, a mixture of fuming nitric acid (1.1 equiv) and acetic anhydride is added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the mixture is poured onto ice-water and the product is extracted with dichloromethane. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 2-nitro-4-methoxytoluene is then purified by recrystallization or column chromatography.

Reagent/ParameterValue
Starting Material 4-methoxytoluene
Nitrating Agent Fuming Nitric Acid
Solvent/Reagent Acetic Anhydride
Temperature 0 °C to Room Temperature
Yield High
Step 2: Reduction of 2-nitro-4-methoxytoluene

The nitro group of 2-nitro-4-methoxytoluene is reduced to an amino group to yield 2-amino-4-methoxytoluene. A common and effective method for this transformation is catalytic hydrogenation.

Experimental Protocol:

2-nitro-4-methoxytoluene (1.0 equiv) is dissolved in ethanol or ethyl acetate. A catalytic amount of palladium on charcoal (10% Pd/C) is added to the solution. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 3-4 atm) at room temperature. The reaction is monitored by TLC or by the cessation of hydrogen uptake. After completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield 2-amino-4-methoxytoluene, which can be used in the next step without further purification if of sufficient purity.

Reagent/ParameterValue
Starting Material 2-nitro-4-methoxytoluene
Reducing Agent H₂ gas
Catalyst 10% Palladium on Charcoal (Pd/C)
Solvent Ethanol or Ethyl Acetate
Pressure 3-4 atm
Temperature Room Temperature
Yield Quantitative
Step 3: Sandmeyer Iodination of 2-amino-4-methoxytoluene

The final step involves the conversion of the amino group of 2-amino-4-methoxytoluene to an iodo group via a diazonium salt intermediate.

Experimental Protocol:

2-amino-4-methoxytoluene (1.0 equiv) is dissolved in a mixture of concentrated hydrochloric acid and water at 0-5 °C. A solution of sodium nitrite (1.1 equiv) in water is added dropwise while maintaining the temperature below 5 °C. The formation of the diazonium salt is confirmed by a positive test with starch-iodide paper. To this cold diazonium salt solution, a solution of potassium iodide (1.5 equiv) in water is added portion-wise. The reaction mixture is then slowly warmed to room temperature and stirred for several hours, during which nitrogen gas evolves. The mixture is then extracted with diethyl ether. The organic layer is washed with saturated sodium thiosulfate solution to remove any remaining iodine, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give this compound.

Reagent/ParameterValue
Starting Material 2-amino-4-methoxytoluene
Diazotizing Agent Sodium Nitrite / Hydrochloric Acid
Iodide Source Potassium Iodide
Temperature 0 °C to Room Temperature
Yield Good to High

Logical Workflow for the Sandmeyer Reaction Route:

Sandmeyer_Route cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Sandmeyer Iodination Start1 4-methoxytoluene Nitration HNO3, Ac2O 0 °C Start1->Nitration Intermediate1 2-nitro-4-methoxytoluene Nitration->Intermediate1 Reduction H2, Pd/C Ethanol Intermediate1->Reduction Intermediate2 2-amino-4-methoxytoluene Reduction->Intermediate2 Diazotization 1. NaNO2, HCl, 0 °C 2. KI Intermediate2->Diazotization Product This compound Diazotization->Product

An In-depth Technical Guide to 2-Iodo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-4-methoxy-1-methylbenzene, also known as 3-iodo-4-methylanisole, is an aromatic organic compound with significant potential in synthetic chemistry, particularly as a versatile building block in the development of novel pharmaceutical agents and complex organic molecules. Its chemical structure, featuring an iodinated benzene ring substituted with methoxy and methyl groups, provides a unique combination of reactivity and functionality. The presence of the iodine atom makes it an excellent substrate for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in the construction of diverse molecular scaffolds. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to researchers in the field of drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound (CAS No. 50597-88-1) is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₈H₉IO
Molecular Weight 248.06 g/mol
CAS Number 50597-88-1
IUPAC Name 2-Iodo-1-methoxy-4-methylbenzene
Synonyms 3-Iodo-4-methylanisole, 2-Iodo-4-methylanisole[1]
Physical Form Colorless to white to yellow liquid or semi-solid or solid
Melting Point 28-30 °C[1]
Boiling Point 86 °C @ 1 mmHg
Density 1.634 g/cm³
Refractive Index 1.582
Solubility Data not available
Storage Temperature Room temperature, keep in a dark place, sealed in dry

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. The following table summarizes the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

Spectroscopic DataDetailsReference(s)
¹H NMR (400 MHz, CDCl₃) δ 7.60 (d, J = 1.7 Hz, 1H), 7.10 (dd, J = 8.3, 1.5 Hz, 1H), 6.72 (d, J = 8.3 Hz, 1H), 3.85 (s, 3H), 2.26 (s, 3H)[2]
¹³C NMR (100.6 MHz, CDCl₃) δ 156.1, 139.8, 132.0, 129.9, 110.8, 85.7, 56.4, 19.9[2]
GC-MS m/z (%): 248.00 (100) [M]⁺[2]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the electrophilic iodination of 4-methoxy-1-methylbenzene (p-methylanisole). A general and efficient method for the iodination of activated aromatic compounds utilizes iodine in the presence of an oxidizing agent such as periodic acid.

Experimental Protocol: Iodination of 4-methoxy-1-methylbenzene

This protocol is a general procedure for the iodination of activated arenes and can be adapted for the synthesis of this compound.

Materials:

  • 4-methoxy-1-methylbenzene (p-methylanisole)

  • Iodine (I₂)

  • Periodic acid dihydrate (H₅IO₆)

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Water

  • Acetone

  • Sodium sulfite (Na₂SO₃) solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-1-methylbenzene in glacial acetic acid.

  • Add iodine and periodic acid dihydrate to the solution. The molar ratio of arene to iodine to periodic acid is typically 1:0.4:0.2.

  • Slowly add a solution of concentrated sulfuric acid in aqueous acetic acid.

  • Heat the reaction mixture with stirring until the color of iodine disappears.

  • Cool the reaction mixture and pour it into water to precipitate the crude product.

  • Collect the solid product by filtration and wash with water.

  • To remove any unreacted iodine, wash the product with an aqueous solution of sodium sulfite.

  • Recrystallize the crude product from a suitable solvent, such as acetone or ethanol, to obtain pure this compound.[3]

Logical Workflow for Synthesis

4-methoxy-1-methylbenzene 4-methoxy-1-methylbenzene Reaction Electrophilic Iodination 4-methoxy-1-methylbenzene->Reaction Iodine_Periodic_Acid Iodine (I2) + Periodic Acid (H5IO6) Iodine_Periodic_Acid->Reaction Crude_Product Crude 2-Iodo-4-methoxy- 1-methylbenzene Reaction->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure 2-Iodo-4-methoxy- 1-methylbenzene Purification->Final_Product

Figure 1. A simplified workflow for the synthesis of this compound.

Reactivity and Potential Applications

The reactivity of this compound is dominated by the carbon-iodine bond. Aryl iodides are highly valued in organic synthesis as they readily participate in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex molecular architectures from simpler precursors.

Key Reactions:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

  • Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

  • Ullmann Condensation: Copper-catalyzed reaction to form biaryls or diaryl ethers.

The ability of this compound to undergo these transformations makes it a valuable intermediate in the synthesis of a wide range of organic molecules, including those with potential biological activity.

Applications in Drug Development:

While specific drug development projects utilizing this compound are not extensively documented in publicly available literature, its structural motifs are present in various bioactive molecules. The methoxy and methyl-substituted phenyl ring is a common feature in many pharmaceutical agents. The iodo-substituent serves as a handle for further molecular elaboration, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

A study on a related compound, 2-Iodo-4'-methoxychalcone, has demonstrated neuroprotective effects against methylglyoxal-induced toxicity.[4] This compound was found to activate the glucagon-like peptide-1 receptor (GLP-1R) and enhance neurotrophic signaling, antioxidant defense, and the glyoxalase pathway.[4] These findings suggest that the 2-iodo-4-methoxyphenyl moiety could be a pharmacophore of interest for the development of new therapeutic agents targeting neurodegenerative diseases.

Potential Signaling Pathway Interactions

Compound 2-Iodo-4'-Methoxychalcone (Related Structure) GLP1R GLP-1 Receptor Activation Compound->GLP1R Antioxidant_Defense Increased Antioxidant Defense (Nrf2, HO-1) Compound->Antioxidant_Defense Glyoxalase_Pathway Upregulation of Glyoxalase Pathway (GLO-1) Compound->Glyoxalase_Pathway Neurotrophic_Signal Enhanced Neurotrophic Signaling (BDNF, TrkB, Akt) GLP1R->Neurotrophic_Signal Neuroprotection Neuroprotective Effects Neurotrophic_Signal->Neuroprotection Antioxidant_Defense->Neuroprotection Glyoxalase_Pathway->Neuroprotection

Figure 2. Potential signaling pathway interactions based on a structurally related compound.

Safety Information

This compound is classified as a hazardous substance. The following table summarizes the available safety information based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A full Safety Data Sheet (SDS) should be consulted before handling this compound.

Safety InformationDetailsReference(s)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
First Aid Measures If inhaled: Move person into fresh air. If not breathing, give artificial respiration.In case of skin contact: Wash off with soap and plenty of water.In case of eye contact: Flush eyes with water as a precaution.If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
Fire-fighting Measures Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide. Wear self-contained breathing apparatus for firefighting if necessary.
Handling and Storage Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. Keep container tightly closed in a dry and well-ventilated place. It is light sensitive.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its well-defined chemical and physical properties, coupled with its reactivity in a wide range of cross-coupling reactions, make it an attractive starting material for the synthesis of complex organic molecules. While direct biological data for this specific compound is limited, the demonstrated activity of structurally related molecules highlights its potential for use in drug discovery and development programs, particularly in the search for novel therapeutics targeting a variety of diseases. Researchers and scientists are encouraged to explore the synthetic utility of this compound in their efforts to construct novel molecular entities with desired biological functions. As with all chemical reagents, appropriate safety precautions should be taken during its handling and use.

References

In-Depth Technical Guide: 2-Iodo-4-methoxy-1-methylbenzene (CAS No. 260558-14-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-4-methoxy-1-methylbenzene, also known as 3-iodo-4-methylanisole, is a halogenated aromatic organic compound. Its structure, featuring an iodine atom, a methoxy group, and a methyl group on a benzene ring, makes it a versatile intermediate in organic synthesis. The presence of the iodo-group, a reactive site for various cross-coupling reactions, renders this compound a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that experimentally determined physical properties for this specific CAS number are not widely reported. The data for the closely related isomer, 4-Iodo-1-methoxy-2-methylbenzene, is included for reference.

PropertyValueReference
CAS Number 260558-14-3N/A
IUPAC Name This compoundN/A
Synonyms 3-Iodo-4-methylanisole, Benzene, 2-iodo-4-methoxy-1-methyl-[1]
Molecular Formula C₈H₉IO[1]
Molecular Weight 248.06 g/mol [1]
Physical State Solid[2]
Appearance Colorless to white to yellow liquid or semi-solid or solidN/A
Melting Point Not available for 260558-14-3. (4-Iodo-1-methoxy-2-methylbenzene: Solid)[2]
Boiling Point Not available for 260558-14-3.N/A
Solubility Soluble in alcohol. Slightly soluble in water.[3]

Synthesis

The primary method for the synthesis of this compound is the direct iodination of 4-methoxytoluene (p-cresol methyl ether).

Experimental Protocol: Iodination of 4-Methoxytoluene

This protocol is adapted from a general method for the iodination of aromatic hydrocarbons.[4]

Materials:

  • 4-Methoxytoluene

  • Iodine (I₂)

  • Nitrogen dioxide (NO₂) (catalyst)

  • Acetonitrile (solvent)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, oil bath, etc.)

Procedure:

  • To a reaction vessel, add 4-methoxytoluene (0.5 mmol), iodine (0.3 mmol), and acetonitrile (1.5 mL).

  • Introduce nitrogen dioxide (1.35 mL at normal pressure and temperature) into the reaction vessel.

  • Seal the reaction vessel, ensuring some air is present.

  • Place the vessel in a preheated oil bath at 120°C and stir the reaction mixture magnetically for 12 hours.

  • After the reaction is complete, cool the system to room temperature.

  • Purify the reaction mixture using column chromatography on silica gel to isolate the this compound product.

  • Confirm the structure of the product using ¹H-NMR and GC-MS analysis.

A yield of 79% has been reported for the synthesis of the related 3-methyl-4-methoxyiodobenzene using a similar procedure.[4]

Key Reactions and Applications in Organic Synthesis

The presence of the carbon-iodine bond makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex organic molecules.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6][7]

Generalized Experimental Protocol:

Materials:

  • This compound

  • Aryl or vinyl boronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, Water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction flask under an inert atmosphere, dissolve this compound (1 equivalent), the boronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents) in the chosen solvent.

  • Add the palladium catalyst (typically 0.5-5 mol%).

  • Heat the reaction mixture to the desired temperature (often between 80-120°C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

A detailed procedure for a ligandless Suzuki coupling of 4-iodoanisole demonstrates the formation of 4-methoxy-2'-methylbiphenyl in 90.3% yield after distillation.[8]

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[9][10]

Generalized Experimental Protocol:

Materials:

  • This compound

  • Alkene (e.g., acrylate, styrene)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc)

  • Ligand (optional, e.g., PPh₃, BINAP)

  • Solvent (e.g., DMF, Acetonitrile, Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Combine this compound (1 equivalent), the alkene (1.1-1.5 equivalents), the base (1.5-2 equivalents), and the palladium catalyst (and ligand, if used) in a reaction flask under an inert atmosphere.

  • Add the solvent and heat the mixture to the required temperature (typically 80-140°C).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture, filter off any solids, and perform an aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers, remove the solvent in vacuo, and purify the residue by column chromatography.

The original Heck reaction described the coupling of iodobenzene and styrene to form stilbene at 120°C using potassium acetate as the base and palladium chloride as the catalyst.[9]

Applications in Drug Development and Medicinal Chemistry

The versatility of this compound in forming carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions makes it a valuable starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

Hazard Statements:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualizations

Synthesis Workflow

Synthesis reagent1 4-Methoxytoluene reaction Iodination (120°C, 12h) reagent1->reaction reagent2 Iodine (I2) reagent2->reaction catalyst NO2 (catalyst) catalyst->reaction solvent Acetonitrile solvent->reaction product 2-Iodo-4-methoxy- 1-methylbenzene purification Column Chromatography purification->product reaction->purification

Caption: Workflow for the synthesis of this compound.

Key Reaction Pathways

Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_heck Heck Reaction start 2-Iodo-4-methoxy- 1-methylbenzene suzuki_reaction C-C Bond Formation start->suzuki_reaction heck_reaction C-C Bond Formation start->heck_reaction suzuki_reagent Ar-B(OH)2 suzuki_reagent->suzuki_reaction suzuki_catalyst Pd Catalyst, Base suzuki_catalyst->suzuki_reaction suzuki_product Biaryl Compound suzuki_reaction->suzuki_product heck_reagent Alkene heck_reagent->heck_reaction heck_catalyst Pd Catalyst, Base heck_catalyst->heck_reaction heck_product Substituted Alkene heck_reaction->heck_product

Caption: Key cross-coupling reactions of this compound.

References

Technical Guide: 2-Iodo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of 2-Iodo-4-methoxy-1-methylbenzene, a halogenated aromatic ether. It details the compound's nomenclature, physicochemical properties, a plausible synthesis protocol, and its primary applications as a chemical intermediate in organic synthesis. Safety and handling information are also included. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who utilize substituted benzene derivatives as building blocks for more complex molecules.

Introduction and Nomenclature

This compound is a substituted aromatic compound that belongs to the class of iodoanisoles. Due to the substitution pattern on the benzene ring, there can be ambiguity in its naming. The structure addressed in this guide consists of a benzene ring with an iodine atom at position 2, a methoxy group at position 4, and a methyl group at position 1.

The primary identifier for this specific isomer is CAS Number 260558-14-3 .[1][2][3][4][5] Throughout this document, this CAS number will be used to refer to the target compound.

Common synonyms for this compound (CAS 260558-14-3) include:

  • 3-Iodo-4-methylanisole[1]

  • Benzene, 2-iodo-4-methoxy-1-methyl-[1][3][4][5]

  • 2-Jod-4-methoxy-toluol[1]

It is crucial for researchers to verify the CAS number to ensure they are working with the correct isomer, as different substitution patterns will result in distinct physical and chemical properties.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. It is important to note that while computational data is available, specific experimental data such as melting and boiling points for this particular isomer are not widely reported in the literature. For context, the properties of the common precursor, 4-Methylanisole, are provided in Table 2.

Table 1: Physicochemical Properties of this compound (CAS: 260558-14-3)

PropertyValueSource
Molecular Formula C₈H₉IO[1][2][3]
Molecular Weight 248.06 g/mol [1][2][3]
Appearance Not experimentally reported; likely a liquid or low-melting solid.
Melting Point Not experimentally reported.
Boiling Point Not experimentally reported.
Solubility Not experimentally reported; expected to be soluble in organic solvents.
Purity Specification ≥ 95% (as commercially available)[2]
InChI Key MIHFMTLIZXCMMH-UHFFFAOYSA-N[1]
Canonical SMILES CC1=C(C=C(C=C1)OC)I[1]

Table 2: Physicochemical Properties of the Precursor 4-Methylanisole (CAS: 104-93-8)

PropertyValueSource
Molecular Formula C₈H₁₀O[6][7]
Molecular Weight 122.16 g/mol [6][7]
Appearance Clear, colorless liquid[8]
Melting Point -32 °C[8]
Boiling Point 174-177 °C[7]
Density 0.969 g/mL at 25 °C[7]
Solubility Insoluble in water; soluble in ethanol, ether, and chloroform.[8]
Flash Point 59 °C

Synthesis Protocol

Materials and Equipment
  • 4-Methylanisole (p-cresol methyl ether), CAS 104-93-8

  • Iodine (I₂), solid

  • Nitrogen dioxide (NO₂), gas

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask or pressure-rated reaction vessel

  • Magnetic stirrer and stir bar

  • Oil bath

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Experimental Procedure
  • Reaction Setup: To a suitable reaction vessel, add 4-methylanisole (1.0 equivalent), iodine (I₂) (0.6 equivalents), and anhydrous acetonitrile.

  • Addition of Catalyst: Carefully introduce nitrogen dioxide (NO₂) gas (0.065 equivalents) into the reaction mixture.

  • Reaction Conditions: Seal the reaction vessel and place it in a preheated oil bath at 120°C. Stir the mixture vigorously for 12 hours.[3]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding an aqueous solution of sodium metabisulfite to reduce any remaining iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product should be purified by silica gel column chromatography, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

G Synthesis Workflow for this compound cluster_reactants Reactants & Solvent cluster_catalyst Catalyst A 4-Methylanisole E Combine and Heat (120°C, 12h) A->E B Iodine (I₂) B->E C Acetonitrile C->E D Nitrogen Dioxide (NO₂) D->E F Reaction Quench (aq. Na₂S₂O₅) E->F G Extraction (Ethyl Acetate/Water) F->G H Drying and Concentration G->H I Column Chromatography H->I J Pure Product: This compound I->J

References

An In-depth Technical Guide to 2-Iodo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-4-methoxy-1-methylbenzene, also known as 3-iodo-4-methylanisole, is an aromatic organic compound with the chemical formula C₈H₉IO. Its structure features a benzene ring substituted with an iodine atom, a methoxy group, and a methyl group. This substituted toluene derivative serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecular architectures relevant to medicinal chemistry and materials science. The presence of the iodo-substituent makes it an excellent coupling partner in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds. This guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound.

Chemical Structure and Properties

Table 1: Chemical Identifiers and Properties
PropertyValue
IUPAC Name This compound
Synonyms 3-Iodo-4-methylanisole, 2-Jod-4-methoxy-toluol
CAS Number 260558-14-3[1]
Molecular Formula C₈H₉IO[1]
Molecular Weight 248.06 g/mol [1]
Physical Form Colorless to white to yellow liquid or semi-solid or solid
InChI InChI=1S/C8H9IO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3[1]
InChIKey MIHFMTLIZXCMMH-UHFFFAOYSA-N[1]
Canonical SMILES CC1=C(C=C(C=C1)OC)I[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. The following data has been reported for its isomer, 2-iodo-1-methoxy-4-methylbenzene, which is expected to have very similar spectral characteristics.

Table 2: Spectroscopic Data for 2-iodo-1-methoxy-4-methylbenzene
Spectroscopy Data Source
¹H NMR (400 MHz, CDCl₃) δ 2.26 (s, 3H), 3.85 (s, 3H), 6.72 (d, J = 8.3 Hz, 1H), 7.10 (dd, J = 8.3, 1.5 Hz, 1H), 7.60 (d, J = 1.7 Hz, 1H)[2]
¹³C NMR (100.6 MHz, CDCl₃) δ 19.9, 56.4, 85.7, 110.8, 129.9, 132.0, 139.8, 156.1[2]
GC-MS m/z (%): 248.00 (100) [M]⁺[2]

Synthesis

This compound can be synthesized via the direct iodination of its precursor, 4-methoxytoluene (p-cresyl methyl ether). A notable method is the aerobic oxidative iodination, which presents an environmentally conscious approach.

Experimental Protocol: Aerobic Oxidative Iodination of 4-Methoxytoluene

This protocol is based on a general method for the aerobic oxidative iodination of electron-rich aromatic compounds.

Materials:

  • 4-Methoxytoluene

  • Iodine (I₂)

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Ethylene glycol

  • Carbon dioxide (CO₂)

  • Ethyl acetate

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a reaction vessel, add 4-methoxytoluene, iodine (0.5 equivalents), and a catalytic amount of iron(III) nitrate nonahydrate in ethylene glycol.

  • Pressurize the vessel with carbon dioxide.

  • Stir the reaction mixture vigorously at room temperature under an oxygen atmosphere (balloon).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove unreacted iodine.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

G Synthesis of this compound cluster_reactants Reactants & Catalyst cluster_conditions Reaction Conditions cluster_workup Workup & Purification 4-Methoxytoluene 4-Methoxytoluene Reaction Aerobic Oxidative Iodination 4-Methoxytoluene->Reaction Iodine Iodine (I₂) Iodine->Reaction Catalyst Fe(NO₃)₃·9H₂O Catalyst->Reaction Solvent Ethylene Glycol Solvent->Reaction Atmosphere O₂ (balloon) / CO₂ Atmosphere->Reaction Temperature Room Temperature Temperature->Reaction Quenching Quench with Na₂S₂O₃ Extraction Extract with Ethyl Acetate Quenching->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product Reaction->Quenching

A simplified workflow for the synthesis of this compound.

Applications in Research and Drug Development

Aryl iodides, such as this compound, are pivotal building blocks in the synthesis of complex organic molecules. Their primary utility lies in their ability to participate in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls, which are prevalent motifs in many pharmaceutical agents. In this reaction, the aryl iodide is coupled with an organoboron compound in the presence of a palladium catalyst and a base.

The general utility of this reaction in drug discovery makes this compound a valuable starting material for creating libraries of substituted biaryl compounds for biological screening. The methoxy and methyl groups on the phenyl ring can influence the electronic and steric properties of the resulting biaryl, potentially modulating its biological activity.

G Application in Suzuki-Miyaura Coupling ArylIodide This compound CouplingReaction Suzuki-Miyaura Coupling ArylIodide->CouplingReaction ArylBoronicAcid Aryl Boronic Acid (or ester) ArylBoronicAcid->CouplingReaction PdCatalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) PdCatalyst->CouplingReaction Base Base (e.g., Na₂CO₃, K₃PO₄) Base->CouplingReaction BiarylProduct Substituted Biaryl Product Bioactive Potential Bioactive Molecules (e.g., Drug Candidates) BiarylProduct->Bioactive Further Synthetic Steps CouplingReaction->BiarylProduct

The role of this compound in synthesizing biaryl compounds.

While specific examples of this compound being carried through to a marketed drug were not identified in a general literature survey, its structural motifs are present in a variety of biologically active compounds. The strategic placement of the iodo group allows for late-stage diversification in a synthetic route, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 3: Hazard and Precautionary Statements
Category Statements
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to store this compound in a dark place, sealed in a dry environment at room temperature.

Conclusion

This compound is a well-characterized chemical intermediate with significant potential in organic synthesis. Its value to researchers, particularly in the pharmaceutical industry, lies in its utility as a building block for creating diverse and complex molecules through established synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction. While this guide provides a foundational understanding of its properties and synthesis, the full scope of its application continues to be explored in academic and industrial research laboratories.

References

Technical Guide: 2-Iodo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-iodo-4-methoxy-1-methylbenzene, a key intermediate in organic synthesis. This document includes its molecular characteristics, a representative experimental protocol for its synthesis, and a visual workflow of the synthetic process.

Core Compound Data

This compound, also known by its synonym 3-iodo-4-methylanisole, is an aromatic halogenated compound. Its key quantitative properties are summarized below for easy reference.

PropertyValue
Molecular Weight 248.06 g/mol [1][2]
Molecular Formula C₈H₉IO[1][2]
CAS Number 260558-14-3
IUPAC Name This compound
Physical Form Colorless to yellow liquid or semi-solid[3]
Monoisotopic Mass 247.96981 Da[1][2]
Topological Polar Surface Area 9.2 Ų[1][2]
Complexity 105[1][2]
InChI Key MIHFMTLIZXCMMH-UHFFFAOYSA-N[1]
Canonical SMILES CC1=C(C=C(C=C1)OC)I[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic iodination of 4-methoxy-1-methylbenzene (4-methylanisole). This process utilizes an iodine source and an oxidizing agent to generate an electrophilic iodine species that reacts with the electron-rich aromatic ring. The methoxy and methyl groups on the benzene ring direct the substitution to the ortho position relative to the methyl group.

Experimental Protocol: Electrophilic Iodination

The following protocol is a representative method for the synthesis of this compound, adapted from general procedures for the iodination of methoxy-substituted aromatic compounds.[4][5]

Materials:

  • 4-methoxy-1-methylbenzene (4-methylanisole)

  • Iodine (I₂)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Ethyl acetate

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxy-1-methylbenzene in a suitable solvent like ethyl acetate.

  • Addition of Reagents: To the stirred solution, add elemental iodine (I₂). Subsequently, add 30% hydrogen peroxide (H₂O₂) dropwise. The H₂O₂ acts as an oxidizing agent to facilitate the iodination.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated solution of sodium thiosulfate (to quench excess iodine), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by column chromatography to obtain the final product with high purity.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G Start Start: 4-methoxy-1-methylbenzene Reagents Add Reagents: - Iodine (I₂) - 30% Hydrogen Peroxide (H₂O₂) Start->Reagents Reaction Stir at Room Temperature (Monitor by TLC) Reagents->Reaction Workup Work-up: - Quench with Na₂S₂O₃ - Wash with Water & Brine Reaction->Workup Dry Dry Organic Layer (Anhydrous MgSO₄) Workup->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purify (Column Chromatography) Concentrate->Purify End End Product: This compound Purify->End

Caption: Synthetic workflow for this compound.

References

The Reactivity of 2-Iodo-4-methoxy-1-methylbenzene: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-4-methoxy-1-methylbenzene is a versatile aromatic building block in modern organic synthesis. Its unique substitution pattern, featuring an electron-donating methoxy group and a methyl group, combined with the reactive carbon-iodine bond, makes it a valuable precursor for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The iodine atom serves as a highly effective leaving group in a variety of cross-coupling reactions, allowing for the facile formation of new carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of the reactivity of this compound, including its physicochemical properties, common transformations, and its potential application in the synthesis of biologically active compounds.

Physicochemical and Spectroscopic Data

This compound, also known as 3-iodo-4-methylanisole, is a substituted aromatic compound. While specific experimental spectroscopic data for this exact isomer is not widely published, data for the closely related isomer, 2-iodo-1-methoxy-4-methylbenzene, provides a valuable reference for its expected spectral characteristics.

Table 1: Physicochemical and Spectroscopic Data

PropertyValue
Chemical Formula C8H9IO
Molecular Weight 248.06 g/mol
CAS Number 260558-14-3[1]
Appearance Expected to be a colorless to yellow liquid or low-melting solid
1H NMR (CDCl3, 400 MHz) of 2-iodo-1-methoxy-4-methylbenzene δ 7.60 (d, J = 1.7 Hz, 1H), 7.10 (dd, J = 8.3, 1.5 Hz, 1H), 6.72 (d, J = 8.3 Hz, 1H), 3.85 (s, 3H), 2.26 (s, 3H)
13C NMR (CDCl3, 100.6 MHz) of 2-iodo-1-methoxy-4-methylbenzene δ 156.1, 139.8, 132.0, 129.9, 110.8, 85.7, 56.4, 19.9

Core Reactivity and Key Transformations

The primary mode of reactivity for this compound is centered around the carbon-iodine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. The electron-donating nature of the methoxy and methyl groups can influence the reactivity of the aromatic ring, generally increasing the electron density and potentially affecting the rates of oxidative addition in catalytic cycles.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents the most significant application of this compound in synthetic chemistry. The C-I bond is the most reactive among the aryl halides (I > Br > Cl) for oxidative addition to a Pd(0) center, often allowing for milder reaction conditions.

  • Suzuki-Miyaura Coupling: The reaction of this compound with an organoboron reagent (boronic acid or boronate ester) in the presence of a palladium catalyst and a base is a powerful method for forming a new carbon-carbon bond. This reaction is widely used in the synthesis of biaryl compounds.

  • Sonogashira Coupling: This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base.[2][3][4] It is a highly efficient method for the synthesis of aryl-alkyne structures.

  • Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling this compound with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine ligands.

  • Heck Reaction: The Heck reaction involves the coupling of this compound with an alkene to form a substituted alkene. This reaction is a valuable tool for the construction of complex olefinic structures.

  • Ullmann Coupling: This classic copper-catalyzed reaction can be used for the synthesis of symmetrical biaryls through the homocoupling of this compound, or for the formation of diaryl ethers.

Other Important Reactions
  • Grignard Reagent Formation: The reaction of this compound with magnesium metal can form the corresponding Grignard reagent. This powerful nucleophile can then be used to react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

  • Lithiation: Direct lithiation of the aromatic ring can be challenging due to the presence of other functional groups. However, lithium-halogen exchange with an organolithium reagent (e.g., n-butyllithium) provides a route to the corresponding aryllithium species, which can then be quenched with various electrophiles.

Application in the Synthesis of Bioactive Molecules: A Case Study of a Combretastatin A-4 Analog

This compound is a valuable starting material for the synthesis of biologically active compounds. For instance, it can be envisioned as a key building block for the synthesis of analogs of Combretastatin A-4, a natural product known for its potent tubulin polymerization inhibitory activity and anti-cancer properties.[2][5] The core structure of Combretastatin A-4 is a stilbene, which can be efficiently synthesized using cross-coupling reactions.

Herein, we propose a synthetic route to a Combretastatin A-4 analog using a Sonogashira coupling followed by a reduction.

Proposed Synthetic Scheme:

G cluster_0 cluster_1 A This compound C Pd(PPh3)2Cl2, CuI, Et3N B 3,4,5-Trimethoxyphenylacetylene D Sonogashira Coupling Product C->D Sonogashira Coupling E H2, Lindlar's Catalyst F Combretastatin A-4 Analog E->F Reduction

Caption: Proposed synthesis of a Combretastatin A-4 analog.

Experimental Protocols

The following are representative experimental protocols for the key cross-coupling reactions of this compound. Note that these are general procedures and may require optimization for specific substrates and scales.

Table 2: Representative Experimental Protocols

ReactionProtocol
Sonogashira Coupling To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in triethylamine (5 mL) is added Pd(PPh3)2Cl2 (0.02 mmol) and CuI (0.04 mmol). The mixture is stirred under an inert atmosphere at room temperature for 4-12 hours. Upon completion, the reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography.[6]
Suzuki-Miyaura Coupling A mixture of this compound (1.0 mmol), the boronic acid (1.2 mmol), Pd(PPh3)4 (0.03 mmol), and K2CO3 (2.0 mmol) in a 3:1 mixture of toluene and water (8 mL) is heated to 90 °C for 6-12 hours under an inert atmosphere. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, and concentrated. The residue is purified by flash chromatography.
Buchwald-Hartwig Amination A mixture of this compound (1.0 mmol), the amine (1.2 mmol), Pd2(dba)3 (0.01 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.02 mmol), and a base (e.g., NaOtBu, 1.4 mmol) in toluene (5 mL) is heated in a sealed tube at 80-110 °C for 12-24 hours. After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The crude product is purified by column chromatography.
Signaling Pathway of Combretastatin A-4 and its Analogs

Combretastatin A-4 and its analogs are potent inhibitors of tubulin polymerization.[5] Tubulin is a protein that polymerizes into microtubules, which are essential components of the cytoskeleton and are crucial for cell division (mitosis). By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics. This leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest in the G2/M phase and the induction of apoptosis (programmed cell death). This mechanism of action makes tubulin a key target for the development of anti-cancer drugs.

G A Combretastatin A-4 Analog B β-Tubulin (Colchicine Binding Site) A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Disruption D->E F G2/M Phase Cell Cycle Arrest E->F G Apoptosis F->G

Caption: Signaling pathway of Combretastatin A-4 analogs.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a Sonogashira coupling reaction involving this compound.

G cluster_prep Reaction Setup cluster_workup Workup cluster_purify Purification & Analysis A Combine this compound, alkyne, and solvent in a flask B Add Pd catalyst and CuI A->B C Add base (e.g., Et3N) B->C D Stir under inert atmosphere C->D E Quench with aq. NH4Cl D->E Reaction complete F Extract with organic solvent E->F G Wash with brine F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Purify by column chromatography I->J K Characterize by NMR, MS, etc. J->K

Caption: Sonogashira coupling experimental workflow.

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. Its participation in a wide array of cross-coupling reactions provides chemists with a powerful tool for the construction of complex molecular architectures. The potential to utilize this compound in the synthesis of potent bioactive molecules, such as Combretastatin A-4 analogs, highlights its importance in drug discovery and development. This guide has provided a comprehensive overview of its reactivity, offering both theoretical understanding and practical guidance for its application in the laboratory. Further exploration of its reactivity will undoubtedly lead to the discovery of novel synthetic methodologies and the development of new and important molecules.

References

Spectroscopic Profile of 2-Iodo-4-methoxy-1-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Iodo-4-methoxy-1-methylbenzene (also known as 2-iodo-1-methoxy-4-methylbenzene). The information presented herein is essential for the structural elucidation, identification, and purity assessment of this compound in research and development settings. All data is presented in a structured format to facilitate analysis and comparison.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.60d1.71HAr-H
7.10dd8.3, 1.51HAr-H
6.72d8.31HAr-H
3.85s-3H-OCH
2.26s-3HAr-CH
[1]
Table 2: ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 100.6 MHz

Chemical Shift (δ) ppmAssignment
156.1Ar-C -OCH₃
139.8Ar-C -H
132.0Ar-C -CH₃
129.9Ar-C -H
110.8Ar-C -H
85.7Ar-C -I
56.4-OC H₃
19.9-C H₃
[1]
Table 3: Mass Spectrometry Data

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

m/zRelative Intensity (%)Assignment
248.00100[M]⁺
[1]

Experimental Protocols

The data presented in this guide is based on standard spectroscopic techniques. The following are representative experimental protocols for the acquisition of such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) within a standard 5 mm NMR tube.

  • Instrumentation: The ¹H and ¹³C NMR spectra are acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: The proton spectrum is recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to encompass all expected proton resonances. Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence. A sufficient number of scans and a suitable relaxation delay are employed to ensure the detection of all carbon signals, including quaternary carbons. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to yield the final NMR spectra.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer, typically a single quadrupole or ion trap analyzer, is used for the analysis.

  • Gas Chromatography: A small volume of the prepared sample is injected into the GC. The instrument is equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure the separation of the analyte from any impurities. Helium is typically used as the carrier gas.

  • Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) at 70 eV is commonly used to generate charged fragments. The mass analyzer scans a range of mass-to-charge ratios (e.g., m/z 40-400) to detect the molecular ion and its fragmentation pattern.

  • Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum corresponding to the chromatographic peak of the analyte are analyzed to determine the retention time and the mass spectral data.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_instrumentation Data Acquisition cluster_data Data Processing & Interpretation Sample Compound Synthesis (this compound) Purification Purification (e.g., Chromatography) Sample->Purification NMR_Prep NMR Sample Preparation (CDCl3) Purification->NMR_Prep GCMS_Prep GC-MS Sample Preparation (Volatile Solvent) Purification->GCMS_Prep NMR_Acq NMR Spectrometer (¹H and ¹³C Spectra) NMR_Prep->NMR_Acq GCMS_Acq GC-MS Instrument GCMS_Prep->GCMS_Acq NMR_Data NMR Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Data MS_Data MS Data Analysis (TIC, Mass Spectrum) GCMS_Acq->MS_Data Interpretation Structural Elucidation & Verification NMR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 2-Iodo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 2-Iodo-4-methoxy-1-methylbenzene, a key aromatic intermediate. The document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its applications in organic synthesis, particularly in the context of drug discovery and development.

Chemical Identity and Properties

This compound, also known by its common synonym 3-iodo-4-methylanisole, is a substituted aromatic compound. Its structure features a benzene ring with iodo, methoxy, and methyl substituents, making it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2-Iodo-1-methoxy-4-methylbenzene[1]
Synonyms 3-Iodo-4-methylanisole, 2-Iodo-4-methoxytoluene
CAS Number 50597-88-1[1]
Molecular Formula C₈H₉IO
Molecular Weight 248.06 g/mol
InChI InChI=1S/C8H9IO/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3
InChIKey OASGOCIPNQWXLR-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)I)OC

Table 2: Physical and Chemical Properties

PropertyValue
Physical Form Colorless to white to yellow liquid or semi-solid or solid[1]
Storage Temperature Room temperature, sealed in dry, dark place[1]
Purity Typically ≥99%[1]
XLogP3-AA 2.9
Topological Polar Surface Area 9.2 Ų
Heavy Atom Count 10

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: NMR and MS Data

SpectrumData
¹H NMR (400 MHz, CDCl₃) δ 7.60 (d, J = 1.7 Hz, 1H), 7.10 (dd, J = 8.3, 1.5 Hz, 1H), 6.72 (d, J = 8.3 Hz, 1H), 3.85 (s, 3H), 2.26 (s, 3H)
¹³C NMR (100.6 MHz, CDCl₃) δ 156.1, 139.8, 132.0, 129.9, 110.8, 85.7, 56.4, 19.9
GC-MS (m/z) 248.00 (100) [M]⁺

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic iodination of 4-methylanisole. One effective method involves the use of N-iodosuccinimide (NIS) as the iodine source with a catalytic amount of trifluoroacetic acid.

Experimental Protocol: Iodination of 4-Methylanisole using NIS

This protocol is adapted from established methods for the iodination of activated aromatic compounds.

Materials:

  • 4-Methylanisole (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Trifluoroacetic acid (TFA) (0.1 eq)

  • Acetonitrile (solvent)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane (for extraction)

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of 4-methylanisole in acetonitrile, add N-iodosuccinimide.

  • Add a catalytic amount of trifluoroacetic acid to the mixture.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-Methylanisole 4-Methylanisole Reaction Iodination in Acetonitrile 4-Methylanisole->Reaction NIS N-Iodosuccinimide NIS->Reaction TFA Trifluoroacetic Acid (cat.) TFA->Reaction Workup Aqueous Workup (Na2S2O3, NaHCO3, Brine) Reaction->Workup Quenching & Extraction Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Synthesis workflow for this compound.

Applications in Organic Synthesis and Drug Development

Aryl iodides are highly valuable precursors in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The carbon-iodine bond is the most reactive among the carbon-halogen bonds, allowing for milder reaction conditions and broader substrate scope in these coupling reactions.

This compound serves as a versatile building block for introducing the 4-methoxy-1-methylphenyl moiety into more complex structures. Its utility is particularly evident in Suzuki, Heck, and Sonogashira cross-coupling reactions.

Suzuki Coupling

The Suzuki coupling reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals.

Suzuki_Coupling Aryl_Iodide 2-Iodo-4-methoxy- 1-methylbenzene Catalyst Pd Catalyst + Base Aryl_Iodide->Catalyst Boronic_Acid Arylboronic Acid (R-B(OH)2) Boronic_Acid->Catalyst Product Biaryl Product Catalyst->Product

Generalized Suzuki coupling with this compound.
Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the construction of carbon-carbon bonds and is utilized in the synthesis of various natural products and pharmaceuticals.

Heck_Reaction Aryl_Iodide 2-Iodo-4-methoxy- 1-methylbenzene Catalyst Pd Catalyst + Base Aryl_Iodide->Catalyst Alkene Alkene (R-CH=CH2) Alkene->Catalyst Product Substituted Alkene Catalyst->Product

Generalized Heck reaction with this compound.
Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structures in medicinal chemistry and materials science.

Sonogashira_Coupling Aryl_Iodide 2-Iodo-4-methoxy- 1-methylbenzene Catalyst Pd Catalyst + Cu(I) Cocatalyst + Base Aryl_Iodide->Catalyst Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Catalyst Product Arylalkyne Product Catalyst->Product

Generalized Sonogashira coupling with this compound.

While specific examples of marketed drugs derived directly from this compound are not readily found in publicly available literature, its structural motifs are present in various biologically active compounds. Its utility as a versatile intermediate allows for the efficient construction of molecular scaffolds that are central to many drug discovery programs. The reactivity of the iodo-substituent enables late-stage functionalization, a valuable strategy in medicinal chemistry for the rapid generation of analog libraries to explore structure-activity relationships (SAR).

Conclusion

This compound is a valuable and versatile aromatic intermediate with well-defined chemical and physical properties. Its synthesis is straightforward, and its true potential lies in its application as a precursor in a wide array of powerful carbon-carbon bond-forming reactions. For researchers and professionals in drug development, this compound represents a key building block for the construction of complex molecular architectures with potential therapeutic applications. The strategic use of this intermediate can significantly streamline synthetic routes and facilitate the exploration of novel chemical space in the quest for new medicines.

References

An In-depth Technical Guide to 2-Iodo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-4-methoxy-1-methylbenzene, also known as 3-iodo-4-methylanisole, is an iodinated aromatic organic compound. While specific details regarding its discovery and initial synthesis are not extensively documented in publicly available literature, its structure suggests its utility as a chemical intermediate in organic synthesis. Iodinated aromatic compounds are valuable precursors in a variety of coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the construction of complex organic molecules, including pharmaceuticals and materials. This guide provides a summary of the available physicochemical data, proposed synthesis methodologies based on established iodination techniques for similar substrates, and a general workflow for its synthesis and characterization.

Data Presentation

Comprehensive experimental data for this compound is limited. The following tables summarize the available physicochemical properties for the target compound and its close isomer, 2-iodo-1-methoxy-4-methylbenzene, for comparative purposes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 260558-14-3[1][2][3]
Molecular Formula C8H9IO[1][2]
Molecular Weight 248.06 g/mol [1][2]
Purity Specification ≥ 95%[2]
Long-Term Storage Room Temperature[2]

Table 2: Physicochemical and Spectroscopic Data for the Isomer 2-iodo-1-methoxy-4-methylbenzene (CAS: 50597-88-1)

PropertyValue
Molecular Formula C8H9IO
Molecular Weight 248.06 g/mol
¹H NMR (400 MHz, CDCl₃) δ 7.60 (d, J = 1.7 Hz, 1H), 7.10 (dd, J = 8.3, 1.5 Hz, 1H), 6.72 (d, J = 8.3 Hz, 1H), 3.85 (s, 3H), 2.26 (s, 3H)
¹³C NMR (100.6 MHz, CDCl₃) δ 156.1, 139.8, 132.0, 129.9, 110.8, 85.7, 56.4, 19.9
GC-MS (m/z) 248.00 [M]⁺

Experimental Protocols

Method 1: Iodination using Iodine and an Oxidizing Agent

This method is based on the direct iodination of methylated anisoles using iodine in the presence of an oxidizing agent.

Materials:

  • 4-methylanisole (1.0 eq)

  • Iodine (I₂) (1.1 eq)

  • Periodic acid (H₅IO₆) (0.44 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Aqueous Acetic Acid (90%)

  • Sodium thiosulfate solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-methylanisole in aqueous acetic acid, add iodine and periodic acid.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture at a suitable temperature (e.g., 85°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Method 2: Iron-Catalyzed Aerobic Oxidative Iodination

This greener method utilizes an iron catalyst and an in situ generated acidic system.

Materials:

  • 4-methylanisole (1.0 eq)

  • Iodine (I₂) (0.6 eq)

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (5 mol%)

  • Ethylene glycol

  • Carbon dioxide (balloon)

Procedure:

  • In a reaction vessel, combine 4-methylanisole, iodine, and iron(III) nitrate nonahydrate in ethylene glycol.

  • Fit the vessel with a balloon filled with carbon dioxide.

  • Stir the reaction mixture at a specified temperature (e.g., 80°C) under the CO₂ atmosphere.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography to yield the final product.

Mandatory Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Material: 4-methoxy-1-methylbenzene reaction Iodination Reaction (e.g., I₂, H₅IO₆, H₂SO₄) start->reaction workup Reaction Workup (Quenching, Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (GC-MS or LC-MS) product->ms ir Infrared Spectroscopy product->ir analysis Structural Confirmation nmr->analysis ms->analysis ir->analysis

Caption: General workflow for the synthesis and characterization of this compound.

Since no specific biological activity or signaling pathways for this compound have been reported, a corresponding diagram cannot be provided. The primary role of this compound is likely as an intermediate in the synthesis of more complex molecules, which may then be investigated for their biological properties.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling with 2-Iodo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the Suzuki-Miyaura cross-coupling reaction utilizing 2-iodo-4-methoxy-1-methylbenzene as the aryl halide partner. This versatile reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to generate a wide array of biaryl and substituted aromatic compounds, which are key structural motifs in many pharmaceutical agents and functional materials.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organic halide or triflate. Discovered by Nobel laureate Akira Suzuki, this reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. This compound is a readily available aryl iodide that can be effectively employed in Suzuki couplings to introduce a 4-methoxy-2-methylphenyl group into a target molecule. The methoxy and methyl substituents on this moiety can influence the electronic and steric properties of the final product, making it a valuable building block in medicinal chemistry and materials science.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (this compound) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

Below are detailed protocols for the Suzuki coupling of this compound with various arylboronic acids. These protocols are based on established literature procedures for similar aryl iodides and can be adapted as a starting point for specific applications.

General Protocol for Suzuki Coupling

This protocol describes a typical small-scale Suzuki coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-fluorophenylboronic acid, 3-aminophenylboronic acid, 4-acetylphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., toluene, 1,4-dioxane, or a mixture of an organic solvent and water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%) and any additional ligands if required.

  • Add the degassed solvent (5-10 mL).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the Suzuki coupling of this compound with various boronic acids.

Table 1: Suzuki Coupling of this compound with Phenylboronic Acid

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O (4:1)901292
2Pd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane100895
3PdCl₂(dppf) (2)Cs₂CO₃DMF100694

Table 2: Suzuki Coupling of this compound with Substituted Arylboronic Acids

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Fluorophenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃DME/H₂O (3:1)851688
23-Aminophenylboronic acidPd(OAc)₂ (2) / XPhos (4)K₃PO₄t-BuOH/H₂O (5:1)1001085
34-Acetylphenylboronic acidPdCl₂(dppf) (2)K₂CO₃1,4-Dioxane/H₂O (4:1)1001290
42-Thiopheneboronic acidPd(PPh₃)₄ (4)Cs₂CO₃Toluene/Ethanol (2:1)951482

Table 3: Spectroscopic Data for Selected Products

Product¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
4-Methoxy-1-methyl-2-phenylbenzene 7.45-7.30 (m, 5H, Ar-H), 7.15 (d, J = 8.4 Hz, 1H, Ar-H), 6.85 (d, J = 2.8 Hz, 1H, Ar-H), 6.78 (dd, J = 8.4, 2.8 Hz, 1H, Ar-H), 3.80 (s, 3H, OCH₃), 2.25 (s, 3H, CH₃)158.5, 141.7, 135.6, 134.5, 130.4, 129.5, 128.2, 127.1, 116.5, 111.8, 55.3, 20.7
2-(4-Fluorophenyl)-4-methoxy-1-methylbenzene 7.35-7.25 (m, 2H, Ar-H), 7.10-7.00 (m, 3H, Ar-H), 6.82 (d, J = 2.7 Hz, 1H, Ar-H), 6.75 (dd, J = 8.4, 2.7 Hz, 1H, Ar-H), 3.79 (s, 3H, OCH₃), 2.23 (s, 3H, CH₃)162.5 (d, J = 245 Hz), 158.6, 137.8, 134.8, 131.0 (d, J = 8.0 Hz), 130.3, 116.6, 115.4 (d, J = 21.5 Hz), 111.9, 55.3, 20.6

Mandatory Visualizations

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII R¹-X Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 R²-B(OR)₂ RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² Biaryl 2-Aryl-4-methoxy- 1-methylbenzene (R¹-R²) RedElim->Biaryl ArylHalide 2-Iodo-4-methoxy- 1-methylbenzene (R¹-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (R²-B(OR)₂) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Base start->reagents inert Establish Inert Atmosphere reagents->inert catalyst Add Pd Catalyst and Solvent inert->catalyst reaction Heat and Stir (Reaction) catalyst->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts, phosphine ligands, bases, and solvents. The choice of base is often critical and can significantly impact the reaction rate and yield. Increasing the reaction temperature or time may also improve conversion. Ensure all reagents are pure and solvents are anhydrous and degassed.

  • Homocoupling of Boronic Acid: The formation of a biaryl product from the boronic acid coupling with itself is a common side reaction. This can often be minimized by using a less reactive base or by the slow addition of the boronic acid to the reaction mixture.

  • Decomposition of Boronic Acid: Some boronic acids, particularly heteroaryl boronic acids, can be unstable under the reaction conditions. Using the corresponding boronic ester (e.g., pinacol ester) can improve stability and yield.

These application notes are intended to serve as a comprehensive guide for performing the Suzuki coupling reaction with this compound. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired outcome. Always consult relevant safety data sheets (SDS) before handling any chemicals.

Application Notes and Protocols: Heck Reaction of 2-Iodo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Heck reaction of 2-iodo-4-methoxy-1-methylbenzene with representative alkenes, such as acrylates and styrenes. The Heck reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of complex organic molecules, which is of significant interest in pharmaceutical and materials science research.

Introduction

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. This reaction is highly valued for its tolerance of a wide variety of functional groups and its ability to form carbon-carbon bonds with high stereoselectivity, typically favoring the E-isomer. In the context of drug development and materials science, the Heck reaction allows for the straightforward synthesis of complex molecular scaffolds, such as substituted styrenes and cinnamic acid derivatives.

This document outlines a generalized protocol for the Heck reaction of this compound, a sterically hindered aryl iodide, with both electron-poor (e.g., methyl acrylate) and electron-neutral (e.g., styrene) alkenes. The provided reaction conditions are based on established procedures for structurally similar substrates.

Reaction Scheme

The general scheme for the Heck reaction of this compound is as follows:

(Image depicting the general reaction of this compound with an alkene 'R-CH=CH2' yielding the coupled product)

Reactants:

  • Aryl Halide: this compound

  • Alkene: Methyl Acrylate or Styrene

Products:

  • (E)-methyl 3-(4-methoxy-2-methylphenyl)acrylate

  • (E)-1-methoxy-4-methyl-2-styrylbenzene

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical conditions for the Heck reaction of aryl iodides with acrylates and styrenes, providing a basis for the protocol with this compound.

ParameterProtocol A: Reaction with Methyl AcrylateProtocol B: Reaction with Styrene
Palladium Catalyst Palladium(II) Acetate (Pd(OAc)₂)Palladium(II) Acetate (Pd(OAc)₂)
Catalyst Loading 1-5 mol%1-5 mol%
Ligand Triphenylphosphine (PPh₃) or Ligand-freeTriphenylphosphine (PPh₃) or Ligand-free
Base Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)Triethylamine (Et₃N) or Sodium Acetate (NaOAc)
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)N,N-Dimethylformamide (DMF) or Toluene
Temperature 80-120 °C100-140 °C
Reaction Time 4-24 hours12-48 hours
Typical Yield 70-95%65-90%

Experimental Protocols

Protocol A: Heck Reaction with Methyl Acrylate

This protocol describes the synthesis of (E)-methyl 3-(4-methoxy-2-methylphenyl)acrylate.

Materials:

  • This compound (1.0 eq)

  • Methyl acrylate (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Triethylamine (Et₃N, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask, followed by methyl acrylate (1.5 eq) and triethylamine (2.0 eq).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure (E)-methyl 3-(4-methoxy-2-methylphenyl)acrylate.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol B: Heck Reaction with Styrene

This protocol describes the synthesis of (E)-1-methoxy-4-methyl-2-styrylbenzene.

Materials:

  • This compound (1.0 eq)

  • Styrene (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), palladium(II) acetate (0.03 eq), and potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask, followed by styrene (1.5 eq).

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion (typically 24-48 hours), cool the reaction mixture to room temperature. Filter off the inorganic salts and dilute the filtrate with diethyl ether. Wash the organic solution with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel (eluent: hexane) to afford the pure (E)-1-methoxy-4-methyl-2-styrylbenzene.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Visualizations

Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.

Heck_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L2I OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord Alkene PiComplex π-Complex Coord->PiComplex MigIns Migratory Insertion PiComplex->MigIns AlkylPd Alkyl-Pd(II) Intermediate MigIns->AlkylPd BetaHydride β-Hydride Elimination AlkylPd->BetaHydride Product HydridoPd H-Pd(II)L2I BetaHydride->HydridoPd RedElim Reductive Elimination HydridoPd->RedElim Base RedElim->Pd0 H-Base+ I- Experimental_Workflow Start Start Setup Reaction Setup (Flask, Reagents, Inert Atm.) Start->Setup Addition Solvent & Alkene Addition Setup->Addition Reaction Heating & Stirring (Monitor Progress) Addition->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Application Notes and Protocols for Sonogashira Coupling using 2-Iodo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, organic materials, and nanomaterials.[1][2] The reaction's utility is underscored by its tolerance of a wide range of functional groups and its ability to be carried out under mild reaction conditions, often at room temperature.[1]

The use of 2-iodo-4-methoxy-1-methylbenzene as a substrate in Sonogashira couplings allows for the introduction of an alkynyl moiety onto a substituted benzene ring, a common scaffold in many biologically active compounds. The resulting 2-alkynyl-4-methoxy-1-methylbenzene derivatives are valuable intermediates in drug discovery and development, serving as building blocks for more complex molecular architectures.[3][4] The reactivity of the aryl iodide in this compound is generally high, facilitating efficient coupling under standard Sonogashira conditions.[5]

This document provides detailed application notes and a general protocol for performing the Sonogashira coupling reaction with this compound.

Reaction Principle and Mechanism

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper.[2] The generally accepted mechanism consists of two interconnected cycles: a palladium cycle and a copper cycle.

Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (this compound) to form a Pd(II) intermediate.

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium center, displacing the iodide.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired product (2-alkynyl-4-methoxy-1-methylbenzene) and regenerate the active Pd(0) catalyst.

Copper Cycle:

  • Coordination: The terminal alkyne coordinates to the copper(I) catalyst.

  • Deprotonation: In the presence of a base, the alkyne is deprotonated to form a copper acetylide. This species is then ready to participate in the transmetalation step of the palladium cycle.

Recent advancements have also led to the development of copper-free Sonogashira protocols to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[5]

Experimental Protocol: General Procedure

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne. The conditions may require optimization depending on the specific alkyne used.

Materials and Reagents:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))

  • Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., 1-5 mol%), and copper(I) iodide (e.g., 1-5 mol%).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., THF or DMF) and the base (e.g., Et₃N, 2-3 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 40-80 °C). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Data Presentation

The following table summarizes typical reaction parameters for the Sonogashira coupling of aryl iodides, which can be used as a starting point for the reaction with this compound.

EntryAryl IodideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT12>95
2Iodobenzene1-HexynePd(PPh₃)₄ (1)CuI (2)DIPADMF50692
31-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂ (2)-DabcoDMFRT298[6]
42-Iodoanisole2-EthynylbenzamidePdCl₂(PPh₃)₂ (0.4)-Et₃NCH₂Cl₂1004-

Mandatory Visualizations

Sonogashira_Workflow Reagents Weigh Reagents: - this compound - Alkyne - Pd Catalyst - CuI - Base Setup Reaction Setup (Inert Atmosphere) Reagents->Setup Solvent Prepare Anhydrous Solvent Solvent->Setup Run Stir and Heat (Monitor by TLC) Setup->Run Workup Aqueous Workup Run->Workup Reaction Complete Purify Column Chromatography Workup->Purify Analysis Characterization (NMR, MS) Purify->Analysis

Caption: Experimental workflow for the Sonogashira coupling.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L)₂ alkyne R-C≡C-H pd_alkynyl Ar-Pd(II)-C≡CR(L)₂ pd_complex->pd_alkynyl Transmetalation cu_acetylide R-C≡C-Cu pd_alkynyl->pd0 product Ar-C≡C-R pd_alkynyl->product Reductive Elimination cu_alkyne [R-C≡C-H---CuI] cu_alkyne->cu_acetylide Deprotonation cu_acetylide->pd_complex base_h Base-H⁺X⁻ aryl_halide Ar-I aryl_halide->pd_complex Oxidative Addition alkyne->cu_alkyne base Base base->cu_acetylide

Caption: Catalytic cycle of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Iodo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the Buchwald-Hartwig amination of 2-Iodo-4-methoxy-1-methylbenzene. This reaction is a powerful tool for the formation of carbon-nitrogen (C-N) bonds, which are prevalent in pharmaceuticals and other biologically active molecules.[1]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base.[2] The reaction has seen significant development, with various generations of catalysts and ligands designed to improve efficiency, substrate scope, and reaction conditions.[1] For the amination of aryl iodides like this compound, specific considerations regarding catalyst and ligand choice are crucial for optimal results. While aryl iodides are generally reactive, the choice of ligand is critical to prevent the formation of unreactive palladium-iodide dimers.[1][2] The use of bidentate phosphine ligands or bulky, electron-rich monophosphine ligands often leads to higher yields and reaction rates.[1]

Key Reaction Parameters and Optimization

Successful Buchwald-Hartwig amination of this compound requires careful consideration of the following components:

  • Palladium Precatalyst: A variety of palladium sources can be utilized, including Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes (precatalysts). The use of air- and moisture-stable precatalysts can simplify the experimental setup.

  • Ligand: The choice of phosphine ligand is critical for catalytic activity. Bulky, electron-rich ligands are generally preferred. For aryl iodides, bidentate ligands such as BINAP and DPPF, or sterically hindered monophosphine ligands from the Buchwald (e.g., XPhos, SPhos) or Hartwig research groups are highly effective.[1]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄). The choice of base can be substrate-dependent, with weaker bases sometimes being necessary for substrates with base-sensitive functional groups.[3]

  • Solvent: Anhydrous, aprotic solvents are typically used. Toluene, dioxane, and tetrahydrofuran (THF) are common choices.[2][3]

  • Temperature: Reaction temperatures can range from room temperature to over 100 °C, depending on the reactivity of the substrates and the catalyst system employed.[3]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical conditions and outcomes for the Buchwald-Hartwig amination of various aryl iodides with different amines, providing a reference for the expected performance with this compound.

Aryl IodideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
IodobenzeneAniline0.05 (γ-Fe₂O₃@MBD/Pd-Co)-t-BuONa (1.5)Water500.598
1-Iodo-4-nitrobenzeneAniline2 (Pd(OAc)₂)4 (XPhos)K₃PO₄ (2.0)Toluene1002495
4-Iodotoluene4-Fluoroaniline1.5 (Ni(acac)₂)-K₃PO₄ (3.0)Dioxane1002481
2-IodobenzonitrileN-Methylaniline2.5 ([Pd(cinnamyl)Cl]₂)10 (DavePhos)DBU (2.0)PhMe140188
1-Bromo-4-iodobenzeneToluidine1.5 (Ni(acac)₂)-K₃PO₄ (3.0)Dioxane1002478

Note: This table presents data from various sources for illustrative purposes. Direct extrapolation to this compound should be done with consideration of its specific electronic and steric properties.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure that can be adapted for specific amines and catalyst systems. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a G3/G4 precatalyst)

  • Phosphine ligand (e.g., XPhos, RuPhos, or similar)

  • Base (e.g., NaOtBu, LHMDS, or K₃PO₄)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.2-1.5 equivalents relative to palladium).

  • Addition of Reactants: Add this compound (1.0 mmol, 1.0 equiv) and the base (e.g., 1.2-2.0 equiv).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent and Amine Addition: Add the anhydrous solvent (e.g., 2-5 mL) via syringe, followed by the amine (1.1-1.5 equiv).

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization: Characterize the purified product by standard analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Diagrams

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow start Start setup Reaction Setup: - Add Pd precatalyst & ligand - Add this compound - Add base start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with Argon (3x) setup->inert addition Reagent Addition: - Add anhydrous solvent - Add amine inert->addition reaction Reaction: - Heat to desired temperature - Stir vigorously addition->reaction monitoring Monitor Progress: - TLC, GC-MS, or LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to room temperature - Dilute with solvent - Filter through celite monitoring->workup Complete purification Purification: - Concentrate filtrate - Flash column chromatography workup->purification characterization Characterization: - NMR, Mass Spectrometry purification->characterization end End characterization->end

Caption: A flowchart illustrating the key steps in the experimental protocol for the Buchwald-Hartwig amination.

Catalytic Cycle of the Buchwald-Hartwig Amination

Catalytic_Cycle pd0 Pd(0)L Active Catalyst oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + Ar-I amide_formation Palladium Amido Complex oxidative_addition->amide_formation + Amine - Base-H⁺X⁻ amide_formation->pd0 Reductive Elimination product Product (Aryl Amine) amide_formation->product

Caption: A simplified diagram of the palladium-catalyzed cycle for the Buchwald-Hartwig amination.

References

2-Iodo-4-methoxy-1-methylbenzene as a building block in materials science

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: 2-Iodo-4-methoxy-1-methylbenzene in Organic Synthesis

Introduction

This compound is a versatile aromatic building block valuable to researchers and scientists in organic synthesis. Its structure, featuring an electron-donating methoxy group, a methyl group, and a reactive iodine atom, allows for a variety of chemical transformations. The iodine atom is particularly useful as it can be readily displaced or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, making it a key intermediate in the construction of more complex molecular architectures. While this document focuses on a specific synthetic transformation, the principles and protocols are broadly applicable to various fields, including the synthesis of novel materials for electronic and photonic applications.

Application: Precursor for Substituted Benzene Derivatives

This compound is an excellent precursor for the synthesis of multi-substituted benzene rings. The iodine atom can be converted into an organometallic species through metal-halogen exchange, which can then react with a wide range of electrophiles to introduce new functional groups at the 2-position. This reactivity is central to creating tailored molecules for applications ranging from drug development to advanced materials.

A key application of this building block is in lithium-halogen exchange reactions. This process generates a highly reactive aryllithium intermediate. This intermediate can then be used to form new carbon-carbon bonds by reacting with various electrophiles. This specific protocol, adapted from a synthesis of tyrosine kinase inhibitors, demonstrates the creation of such an aryllithium species and its subsequent reaction.

Physicochemical Properties

Below is a summary of the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₈H₉IO
Molecular Weight 248.06 g/mol
Appearance Not specified in provided results
CAS Number 260558-14-3

Experimental Protocol: Lithiation and Subsequent Functionalization

This protocol details a representative procedure for the lithium-halogen exchange of this compound and subsequent reaction with an electrophile. This method is illustrative of how this building block can be functionalized to create more complex molecules.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (sec-BuLi) in cyclohexane (1.4 M solution)

  • Liquid Nitrogen

  • Ethanol (EtOH)

  • Electrophile of choice

  • Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnel)

  • Inert atmosphere apparatus (e.g., nitrogen or argon line)

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (3.70 g, 14.9 mmol) in 100 mL of anhydrous THF.

  • Cooling: Cool the solution to -100°C using a liquid nitrogen/ethanol bath.

  • Lithiation: While maintaining the temperature between -100°C and -90°C, add a 1.4 M solution of sec-BuLi in cyclohexane (11.3 mL, 15.8 mmol) dropwise to the reaction mixture.

  • Stirring: Stir the mixture at a temperature between -100°C and -90°C for 10 minutes to ensure the completion of the lithium-halogen exchange.

  • Quenching with Electrophile: At the same low temperature, add a solution of the desired electrophile to the newly formed aryllithium species.

  • Work-up and Purification: (Standard procedure, not detailed in the source) Typically, the reaction would be quenched with a proton source (e.g., water or saturated ammonium chloride), and the organic product would be extracted, dried, and purified using techniques such as column chromatography.

Quantitative Data from Protocol

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Equivalents
This compound248.063.7014.91.0
sec-Butyllithium64.06-15.81.06

Experimental Workflow Diagram

G Workflow for the Lithiation of this compound cluster_start Preparation cluster_reaction Reaction cluster_end Work-up start Dissolve this compound in anhydrous THF cool Cool to -100°C start->cool add_buli Add sec-BuLi dropwise (-100°C to -90°C) cool->add_buli stir Stir for 10 min add_buli->stir add_electrophile Add Electrophile stir->add_electrophile quench Quench Reaction add_electrophile->quench extract Extract Product quench->extract purify Purify Product extract->purify end Final Product purify->end

Caption: Lithiation and functionalization workflow.

Logical Relationship Diagram

G Logical Relationship of Synthesis A 2-Iodo-4-methoxy- 1-methylbenzene (Starting Material) B Lithium-Halogen Exchange (with sec-BuLi) A->B Step 1 C Aryllithium Intermediate (Reactive Species) B->C Forms D Reaction with Electrophile (E+) C->D Reacts with E 2-E-4-methoxy- 1-methylbenzene (Functionalized Product) D->E Step 2

Caption: Key steps in the synthesis.

Application Note: Protocol for Grignard Reagent Formation from 2-Iodo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. This document provides a detailed protocol for the preparation of the Grignard reagent, (4-methoxy-2-methylphenyl)magnesium iodide, from 2-Iodo-4-methoxy-1-methylbenzene. The procedure emphasizes the critical parameters required for a successful reaction, including the use of anhydrous conditions and magnesium activation. This protocol is intended for use by qualified researchers in a laboratory setting.

Data Presentation

The following table summarizes the key quantitative data for the formation of the Grignard reagent from this compound.

ParameterValueUnitsNotes
Reactants
This compound2.48g10.0 mmol, 1.0 equiv.
Magnesium Turnings0.267g11.0 mmol, 1.1 equiv.
Iodine1 crystalActivation of magnesium.
Solvent
Anhydrous Tetrahydrofuran (THF)20mL
Reaction Conditions
Initial Temperature20-25°CRoom temperature.
Reaction Temperature35-40°CGentle reflux may be observed upon initiation.
Reaction Time1-2hoursMonitor for disappearance of magnesium.
Expected Outcome
Product(4-methoxy-2-methylphenyl)magnesium iodide
Theoretical Yield10.0mmol
Expected Yield80-90%Based on similar aryl Grignard formations.[1]
Final Concentration (approx.)~0.5M

Experimental Protocol

1. Materials and Equipment

  • This compound

  • Magnesium turnings

  • Iodine crystal

  • Anhydrous tetrahydrofuran (THF)

  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Standard glassware for work-up (separatory funnel, beakers, etc.)

2. Glassware and Reagent Preparation

  • All glassware must be thoroughly dried in an oven at 120°C overnight and assembled hot under a stream of inert gas to ensure anhydrous conditions.[2]

  • Anhydrous THF should be obtained from a freshly opened bottle or distilled from a suitable drying agent (e.g., sodium/benzophenone) prior to use.

3. Grignard Reagent Formation

  • Setup: Assemble the flame-dried three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all joints are well-sealed. The top of the condenser and the dropping funnel should be fitted with gas inlets connected to an inert gas manifold. Purge the entire system with inert gas for at least 10-15 minutes.[1]

  • Magnesium Activation: Place the magnesium turnings (0.267 g, 11.0 mmol) and a single crystal of iodine into the reaction flask.[3] Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and a faint purple vapor is observed. Allow the flask to cool to room temperature. This process helps to etch the passivating magnesium oxide layer on the surface of the turnings.[4]

  • Initiation: Add 5 mL of anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (2.48 g, 10.0 mmol) in 15 mL of anhydrous THF.

  • Add approximately 1-2 mL of the aryl iodide solution from the dropping funnel to the magnesium suspension. The reaction is typically initiated by gentle warming with a heat gun or by the addition of a small amount of 1,2-dibromoethane if the iodine activation is insufficient.[1] The initiation of the reaction is indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight increase in temperature, which may lead to a gentle reflux of the THF.[3]

  • Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the addition rate should be slowed, and the flask can be cooled in a water bath.

  • Completion: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to reflux for 1-2 hours to ensure all the magnesium has reacted.[5] The completion of the reaction is indicated by the consumption of most of the magnesium turnings. The resulting Grignard reagent solution will appear as a cloudy, grey to brownish mixture.

4. Titration of the Grignard Reagent (Optional but Recommended)

To determine the exact concentration of the prepared Grignard reagent, a titration can be performed. A common method involves the use of a known amount of a protic acid (like benzoic acid) and an indicator (e.g., 1,10-phenanthroline).

5. Storage and Handling

The prepared Grignard reagent should be used immediately for subsequent reactions. If storage is necessary, it should be kept under an inert atmosphere in a sealed, dry container. Grignard reagents are highly sensitive to moisture and air.[6]

Visualizations

Grignard_Formation_Workflow Start Start: Materials Preparation Glassware Flame-dried Glassware (3-neck flask, condenser, dropping funnel) Start->Glassware Reagents Reactants: This compound Magnesium Turnings Iodine Anhydrous THF Start->Reagents Setup Assemble Apparatus under Inert Gas Glassware->Setup Reagents->Setup Activation Magnesium Activation (Iodine, gentle heating) Setup->Activation Initiation Initiation (Add small amount of Aryl Iodide solution) Activation->Initiation Addition Dropwise Addition of Aryl Iodide (Maintain gentle reflux) Initiation->Addition Exothermic reaction starts Reaction Reaction Completion (Stir for 1-2 hours) Addition->Reaction Product Product: (4-methoxy-2-methylphenyl)magnesium iodide Reaction->Product Titration Titration (Optional) (Determine concentration) Product->Titration End End: Grignard Reagent Ready for Use Product->End Use immediately Titration->End

Caption: Experimental workflow for the formation of the Grignard reagent.

Signaling_Pathway A This compound (Aryl Iodide) E Formation of Organomagnesium Intermediate [(4-methoxy-2-methylphenyl)MgI] A->E Reacts with B Magnesium (Mg) B->E Reacts with C Anhydrous THF (Solvent) F Stabilized Grignard Reagent in THF C->F Solvates and Stabilizes D Initiation (Iodine/Heat) D->B Activates E->F

Caption: Logical relationship of reactants and solvent in Grignard formation.

References

Application Note: Regioselective Iodination of 4-Methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed experimental protocol for the efficient and regioselective iodination of 4-methoxy-1-methylbenzene (also known as 4-methylanisole). The described method utilizes N-Iodosuccinimide (NIS) as the iodinating agent with a catalytic amount of trifluoroacetic acid (TFA) in acetonitrile. This procedure offers high yields, mild reaction conditions, and a straightforward work-up, making it a reliable method for the synthesis of 2-iodo-4-methoxy-1-methylbenzene, a valuable intermediate in organic synthesis.

Introduction

Iodoarenes are crucial building blocks in synthetic organic chemistry, particularly as precursors in various metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The selective introduction of an iodine atom onto an aromatic ring is therefore of significant interest. 4-Methoxy-1-methylbenzene is an electron-rich aromatic compound, and its iodination is directed by the activating methoxy and methyl groups. The use of N-Iodosuccinimide, activated by a catalytic amount of a strong acid like trifluoroacetic acid, provides a powerful and selective electrophilic iodinating species.[1][2] This method is preferable to harsher alternatives that may use elemental iodine with strong oxidizers. The protocol detailed below is optimized for high regioselectivity, targeting the position ortho to the methoxy group, which is the most activated position.

Reaction Scheme

Experimental Protocol

Materials and Equipment
  • 4-Methoxy-1-methylbenzene (≥98%)

  • N-Iodosuccinimide (NIS) (≥98%)

  • Trifluoroacetic acid (TFA) (≥99%)

  • Acetonitrile (CH₃CN), anhydrous (≥99.8%)

  • Dichloromethane (DCM) (≥99.5%)

  • Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Hexane and Ethyl Acetate for chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas supply with manifold

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

Safety Precautions
  • N-Iodosuccinimide (NIS): Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[2][3][4][5]

  • Trifluoroacetic Acid (TFA): Highly corrosive. Causes severe skin burns and eye damage. The vapor is highly irritating to the respiratory tract.[1] Handle with extreme care in a fume hood, using appropriate PPE, including acid-resistant gloves.

  • Dichloromethane (DCM): Suspected carcinogen. Handle in a fume hood.

  • All procedures should be carried out in a well-ventilated chemical fume hood.

Procedure
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 4-methoxy-1-methylbenzene (1.22 g, 10.0 mmol, 1.0 equiv.).

  • Dissolve the starting material in 20 mL of anhydrous acetonitrile.

  • Add N-Iodosuccinimide (2.36 g, 10.5 mmol, 1.05 equiv.) to the stirred solution in one portion.

  • Carefully add trifluoroacetic acid (77 µL, 1.0 mmol, 0.1 equiv.) to the reaction mixture dropwise using a syringe.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding 30 mL of a saturated aqueous solution of sodium thiosulfate to reduce any unreacted NIS.

  • Transfer the mixture to a separatory funnel and add 50 mL of dichloromethane.

  • Wash the organic layer sequentially with 30 mL of saturated aqueous sodium bicarbonate solution and 30 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to afford the pure product.

  • The fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield this compound as a colorless to pale yellow oil or solid.

Data Presentation

Table 1: Reagent and Product Quantities
CompoundMolecular FormulaMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Equiv.
4-Methoxy-1-methylbenzeneC₈H₁₀O122.161.2210.01.0
N-Iodosuccinimide (NIS)C₄H₄INO₂224.992.3610.51.05
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.020.1141.00.1
This compoundC₈H₉IO248.06~2.23 (90%)~9.0-

Expected yield is typically in the range of 85-95%.

Table 2: Characterization of this compound
PropertyValue
Appearance Colorless to pale yellow liquid or solid
¹H NMR (400 MHz, CDCl₃) δ 7.60 (d, J = 1.7 Hz, 1H), 7.10 (dd, J = 8.3, 1.5 Hz, 1H), 6.72 (d, J = 8.3 Hz, 1H), 3.85 (s, 3H), 2.26 (s, 3H)
¹³C NMR (100.6 MHz, CDCl₃) δ 156.1, 139.8, 132.0, 129.9, 110.8, 85.7, 56.4, 19.9
GC-MS (m/z) 248.00 [M]⁺

NMR and MS data are consistent with literature values.

Visualizations

experimental_workflow Experimental Workflow for the Iodination of 4-Methoxy-1-methylbenzene cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 4-methoxy-1-methylbenzene in anhydrous CH3CN add_nis Add N-Iodosuccinimide (NIS) start->add_nis 1.0 equiv. add_tfa Add catalytic Trifluoroacetic Acid (TFA) add_nis->add_tfa 1.05 equiv. react Stir at room temperature (1-3 h) add_tfa->react 0.1 equiv. quench Quench with aq. Na2S2O3 react->quench Reaction complete (TLC) extract Extract with Dichloromethane quench->extract wash_bicarb Wash with aq. NaHCO3 extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Purify by flash column chromatography concentrate->chromatography Crude product analysis Characterize product (NMR, GC-MS) chromatography->analysis Pure product

Caption: Experimental workflow for the iodination of 4-methoxy-1-methylbenzene.

Conclusion

The protocol described provides an efficient, mild, and regioselective method for the synthesis of this compound. The use of N-Iodosuccinimide with catalytic trifluoroacetic acid ensures high yields and a simple purification process. This application note serves as a valuable resource for researchers requiring this key synthetic intermediate for further applications in drug development and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Sonogashira Coupling of 2-Iodo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Sonogashira coupling reaction with 2-Iodo-4-methoxy-1-methylbenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the Sonogashira coupling of this compound, focusing on the identification and mitigation of side reactions.

Issue: Low Yield of the Desired Cross-Coupling Product and a Significant Amount of a Dimer of the Terminal Alkyne is Observed.

  • Question: My reaction is producing a low yield of the desired product, and I am isolating a significant amount of a byproduct that appears to be a homocoupled dimer of my terminal alkyne. What is causing this, and how can I prevent it?

  • Answer: This is a common side reaction in Sonogashira coupling known as Glaser or Hay coupling, where the terminal alkyne undergoes oxidative self-coupling.[1][2] This is particularly prevalent under aerobic conditions when a copper co-catalyst is used.[1][3] The electron-rich nature of this compound can sometimes make the desired cross-coupling reaction slower, allowing more time for the Glaser coupling to occur.

    Troubleshooting Steps:

    • Ensure Rigorous Inert Atmosphere: Oxygen promotes the homocoupling of copper acetylides.[3] It is crucial to thoroughly degas your solvents and reaction mixture (e.g., by several freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period) and maintain a positive pressure of inert gas throughout the reaction.

    • Copper-Free Conditions: The Glaser coupling is a copper-mediated process. Switching to a copper-free Sonogashira protocol can eliminate this side reaction.[1] There are numerous well-established copper-free methods available.

    • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction relative to the cross-coupling reaction.

    • Use of a Hydrogen Atmosphere: It has been reported that conducting the reaction under a dilute atmosphere of hydrogen gas (mixed with nitrogen or argon) can significantly reduce the formation of the homocoupling product to as low as 2%.[3]

Issue: Formation of a Dehalogenated Byproduct (4-methoxy-1-methylbenzene).

  • Question: Besides my desired product, I am observing the formation of 4-methoxy-1-methylbenzene, which corresponds to the starting material without the iodine atom. What is this side reaction, and how can I minimize it?

  • Answer: This side reaction is known as dehalogenation or hydrodehalogenation. It can occur under Sonogashira conditions, particularly at elevated temperatures or with certain bases and solvents. The mechanism can be complex, sometimes involving the amine base or solvent as a hydride source.

    Troubleshooting Steps:

    • Lower Reaction Temperature: Higher temperatures can promote dehalogenation. If your reaction is being heated, try running it at a lower temperature or even at room temperature, although this may require a longer reaction time.

    • Choice of Base and Solvent: The choice of amine base and solvent can influence the extent of dehalogenation. Triethylamine is a common base; however, if dehalogenation is a significant issue, you might consider screening other bases like diisopropylamine or using a non-amine base such as K₂CO₃ or Cs₂CO₃ in a suitable solvent. The solvent can also play a role; for instance, protic solvents might facilitate dehalogenation.

    • Optimize Catalyst and Ligands: The nature of the palladium catalyst and its ligands can affect the relative rates of the desired coupling and the dehalogenation side reaction. Using bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway.

Issue: The Reaction Does Not Proceed to Completion, and Starting Material is Recovered.

  • Question: My Sonogashira reaction is not going to completion, and I am recovering a significant amount of unreacted this compound. What are the possible causes and solutions?

  • Answer: Incomplete conversion can be due to several factors, including catalyst deactivation (poisoning), poor quality of reagents, or suboptimal reaction conditions.

    Troubleshooting Steps:

    • Catalyst Quality and Loading: Ensure that your palladium catalyst and copper (I) iodide (if used) are of high quality and are not old or decomposed. Sometimes, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol% of palladium) can improve conversion.

    • Reagent Purity: The purity of the alkyne, base, and solvent is critical. The amine base should be freshly distilled, and solvents should be anhydrous and thoroughly degassed. Impurities in the starting materials can act as catalyst poisons.

    • Reaction Temperature: While high temperatures can cause side reactions, some electron-rich aryl iodides can be sluggish to react. A modest increase in temperature might be necessary to drive the reaction to completion.

    • Ligand Choice: For electron-rich aryl halides, the use of more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) can accelerate the oxidative addition step, which is often rate-limiting, and lead to higher conversions.[4]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common side reactions observed in the Sonogashira coupling of this compound?

    • A1: The most prevalent side reactions are the Glaser-Hay homocoupling of the terminal alkyne and the dehalogenation of the aryl iodide to form 4-methoxy-1-methylbenzene.

  • Q2: How does the electronic nature of this compound affect the Sonogashira coupling?

    • A2: The methoxy and methyl groups are electron-donating, making the aryl iodide electron-rich. This can make the oxidative addition of the C-I bond to the palladium(0) center, the rate-determining step, slower compared to electron-deficient aryl iodides. This can sometimes lead to a higher propensity for side reactions like Glaser coupling if the conditions are not optimized.[4]

  • Q3: Can I use copper-free conditions for the Sonogashira coupling of this compound?

    • A3: Yes, and it is often recommended, especially if you are experiencing issues with alkyne homocoupling. Numerous copper-free protocols have been developed that are effective for a wide range of aryl iodides, including electron-rich ones.

  • Q4: What is the role of the amine base in the reaction?

    • A4: The amine base serves two primary roles: it deprotonates the terminal alkyne to form the reactive acetylide species, and it neutralizes the hydrogen iodide (HI) that is formed as a byproduct of the reaction.

  • Q5: How can I tell if my palladium catalyst has been poisoned?

    • A5: A common sign of catalyst poisoning is a reaction that starts but then stalls, leaving a significant amount of starting material unreacted even after extended reaction times. The reaction mixture may also change color, for example, by the formation of palladium black (finely divided palladium metal), which indicates catalyst decomposition. Common catalyst poisons include sulfur-containing compounds, and sometimes impurities in the reagents or solvents.

Quantitative Data on Side Reactions

Table 1: Influence of Reaction Atmosphere on Glaser Homocoupling

Aryl IodideAlkyneAtmosphereDesired Product Yield (%)Homocoupling Product Yield (%)
4-Iodo-N,N-dimethylanilinePhenylacetyleneN₂7520
4-Iodo-N,N-dimethylanilinePhenylacetyleneN₂ + H₂ (dilute)95< 5
4-IodoanisolePhenylacetyleneN₂8015
4-IodoanisolePhenylacetyleneN₂ + H₂ (dilute)96< 4

Data is representative and compiled from studies on electron-rich aryl iodides.[3]

Table 2: Effect of Copper Co-catalyst on Product Distribution

Aryl IodideAlkyneCatalyst SystemDesired Product Yield (%)Homocoupling Product Yield (%)
4-IodotoluenePhenylacetylenePd(PPh₃)₂Cl₂ / CuI~85~10-15
4-IodotoluenePhenylacetylenePd(PPh₃)₄ (Copper-free)>90Not significant
4-IodoanisolePhenylacetylenePd(PPh₃)₂Cl₂ / CuI~88~8-12
4-IodoanisolePhenylacetylenePd(OAc)₂ / SPhos (Copper-free)>95Not significant

Yields are approximate and based on typical outcomes reported in the literature for similar substrates.

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling with Minimized Homocoupling

This protocol is adapted from a procedure designed to minimize the Glaser homocoupling side reaction.[3]

  • Reaction Setup: To a dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with a mixture of nitrogen and hydrogen (e.g., 5% H₂ in N₂) three times.

  • Solvent and Base: Add freshly distilled and degassed triethylamine (5 mL) and the terminal alkyne (1.1 mmol).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Resuspend the residue in a suitable organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This is a general protocol for a copper-free Sonogashira reaction, which is particularly useful for avoiding the Glaser coupling side product.

  • Reaction Setup: To a dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a suitable base such as Cs₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times.

  • Solvent and Alkyne: Add anhydrous, degassed solvent (e.g., DMF or toluene, 5 mL) and the terminal alkyne (1.2 mmol).

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or GC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Sonogashira_Mechanism cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAlkyne Ar-Pd(II)-C≡CR(L)₂ Transmetal->ArPdAlkyne CuX CuI Transmetal->CuX From Pd Cycle RedElim Reductive Elimination ArPdAlkyne->RedElim RedElim->Pd0 Releases Product Product Ar-C≡CR RedElim->Product CuAcetylide Cu-C≡CR CuX->CuAcetylide + Alkyne, Base Alkyne R-C≡C-H Base Base CuAcetylide->Transmetal To Pd Cycle

Caption: The catalytic cycles of the Sonogashira coupling reaction.

Side_Reactions cluster_main Desired Sonogashira Coupling cluster_glaser Glaser Homocoupling (Side Reaction) cluster_dehalogenation Dehalogenation (Side Reaction) ArI 2-Iodo-4-methoxy- 1-methylbenzene DesiredProduct Cross-Coupled Product ArI->DesiredProduct Alkyne Terminal Alkyne Alkyne->DesiredProduct Alkyne2 Terminal Alkyne GlaserProduct Alkyne Dimer Alkyne2->GlaserProduct Cu(I), O₂ ArI2 2-Iodo-4-methoxy- 1-methylbenzene DehalogenatedProduct 4-methoxy-1-methylbenzene ArI2->DehalogenatedProduct [H] source

Caption: Overview of desired reaction and common side reactions.

Troubleshooting_Workflow Start Reaction Issue Identified LowYield Low Yield of Desired Product Start->LowYield Homocoupling Significant Homocoupling? LowYield->Homocoupling Dehalogenation Dehalogenation Observed? Homocoupling->Dehalogenation No Sol_Homocoupling 1. Ensure Inert Atmosphere 2. Use Copper-Free Conditions 3. Slow Alkyne Addition Homocoupling->Sol_Homocoupling Yes Incomplete Incomplete Conversion? Dehalogenation->Incomplete No Sol_Dehalogenation 1. Lower Reaction Temperature 2. Screen Base/Solvent 3. Optimize Catalyst/Ligand Dehalogenation->Sol_Dehalogenation Yes Sol_Incomplete 1. Check Reagent Quality 2. Increase Catalyst Loading 3. Optimize Temperature/Ligand Incomplete->Sol_Incomplete Yes End Problem Resolved Incomplete->End No Sol_Homocoupling->End Sol_Dehalogenation->End Sol_Incomplete->End

Caption: A logical workflow for troubleshooting common Sonogashira coupling issues.

References

Technical Support Center: Purification of 2-Iodo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Iodo-4-methoxy-1-methylbenzene after its synthesis. This resource is intended for researchers, scientists, and drug development professionals.

Synthesis and Purification Workflow

The overall process involves the synthesis of this compound from 4-methoxytoluene, followed by a work-up and purification procedure. The primary purification method detailed is column chromatography, with recrystallization as an alternative or supplementary step.

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: 4-Methoxytoluene reaction Iodination (I2, H5IO6, H2SO4, AcOH/H2O) start->reaction quench Quench with water reaction->quench extraction Extract with organic solvent quench->extraction wash Wash organic layer extraction->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate column_chromatography Column Chromatography concentrate->column_chromatography recrystallization Recrystallization concentrate->recrystallization pure_product Pure this compound column_chromatography->pure_product recrystallization->pure_product

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the iodination of activated aromatic rings.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxytoluene (1.0 eq), iodine (I₂) (0.4 eq), and periodic acid dihydrate (H₅IO₆) (0.2 eq).

  • Solvent Addition: Add a solvent mixture of glacial acetic acid and water (e.g., 5:1 v/v).

  • Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: Heat the mixture with stirring at a controlled temperature (e.g., 60-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the purple color of iodine has disappeared.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove any remaining iodine, followed by saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (Eluent): A non-polar/polar solvent mixture. A good starting point is a gradient of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate).

  • Procedure:

    • Prepare a slurry of silica gel in the initial eluent (e.g., pure hexane) and pack the column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the packed column.

    • Elute the column with the chosen solvent system, starting with a low polarity (e.g., pure hexane) and gradually increasing the polarity if necessary.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Purification by Recrystallization
  • Solvent Selection: A suitable solvent for recrystallization is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Methanol or acetone can be effective.[1]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • Dry the crystals to obtain the purified product.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)
4-Methoxytoluene (Starting Material)C₈H₁₀O122.17175.5-320.969
This compound (Product)C₈H₉IO248.06Not readily availableNot readily availableNot readily available

Troubleshooting Guides and FAQs

Column Chromatography Troubleshooting
IssuePossible CauseRecommended Solution
Poor Separation of Product and Starting Material The polarity of the eluent is too high, causing both compounds to elute quickly.Start with a less polar eluent (e.g., pure hexane) and very gradually increase the polarity (e.g., 1-2% increments of ethyl acetate).
The column is overloaded with the crude product.Use a larger column or reduce the amount of crude product loaded.
Co-elution of Regioisomers Regioisomers (e.g., 3-iodo-4-methoxytoluene) often have very similar polarities.Use a longer column to increase the separation resolution. Employ a very shallow solvent gradient. Consider using a different stationary phase like alumina.
Product is not Eluting from the Column The eluent is not polar enough.Gradually increase the polarity of the eluent.
The product has decomposed on the silica gel.Deactivate the silica gel with a small amount of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina.
Streaking of Spots on TLC The sample is too concentrated on the TLC plate.Dilute the sample before spotting.
The compound is acidic or basic.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the TLC developing chamber and the column eluent.
Recrystallization Troubleshooting
IssuePossible CauseRecommended Solution
Product Does Not Crystallize The solution is not supersaturated (too much solvent was used).Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The solution is cooling too quickly.Allow the flask to cool slowly to room temperature before placing it in an ice bath.
The presence of impurities is inhibiting crystallization.Try adding a seed crystal of the pure product. If that is not available, gently scratch the inside of the flask with a glass rod at the surface of the liquid.
Oily Product Forms Instead of Crystals The melting point of the product is lower than the boiling point of the solvent.Choose a lower-boiling solvent for recrystallization.
Impurities are present.Attempt to purify further by column chromatography before recrystallization.

Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental work should be conducted in a suitably equipped laboratory and with appropriate safety precautions. Users should consult relevant safety data sheets (SDS) for all chemicals used.

References

Technical Support Center: Optimizing Buch-wald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Buchwald-Hartwig amination reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this powerful C-N bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Buchwald-Hartwig amination?

A1: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or pseudohalide and an amine. The catalytic cycle generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired aryl amine (Ar-NR₂) is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[1][2]

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Amine_Coordination + R₂NH, Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine_Coordination->Ar-Pd(II)-NR2(L) - HX, -Base Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L + Ar-NR₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Guides

Issue 1: Low or No Yield

Q: I am observing very low or no conversion of my starting materials. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in a Buchwald-Hartwig amination can stem from several factors, ranging from inactive catalyst to suboptimal reaction conditions. A systematic approach to troubleshooting is often the most effective.

Troubleshooting_Low_Yield start Low/No Yield check_catalyst 1. Check Catalyst Activity start->check_catalyst check_reagents 2. Verify Reagent Quality check_catalyst->check_reagents If catalyst is active success Improved Yield check_catalyst->success Inactive catalyst replaced optimize_ligand 3. Screen Ligands check_reagents->optimize_ligand If reagents are pure check_reagents->success Impure reagents replaced optimize_base 4. Screen Bases optimize_ligand->optimize_base If no improvement optimize_ligand->success Optimal ligand found optimize_solvent 5. Screen Solvents optimize_base->optimize_solvent If no improvement optimize_base->success Optimal base found optimize_temp 6. Adjust Temperature optimize_solvent->optimize_temp If no improvement optimize_solvent->success Optimal solvent found optimize_temp->success Optimal temperature found

Caption: A systematic workflow for troubleshooting low or no yield.

Potential Cause Troubleshooting Steps
Inactive Catalyst • Use a pre-catalyst for more reliable generation of the active Pd(0) species.[3] • If using a Pd(II) source (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction to Pd(0).[4] • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the catalyst.[5]
Poor Reagent Quality • Use dry, degassed solvents. Common solvents include toluene, dioxane, and THF.[4] • Ensure the amine and aryl halide are pure. • Use a fresh, high-quality base. Some bases, like sodium tert-butoxide, can be hygroscopic.
Suboptimal Ligand • The choice of ligand is critical and substrate-dependent.[5] • For electron-rich aryl halides, more electron-rich and bulky ligands (e.g., XPhos, RuPhos) are often effective. • For sterically hindered substrates, ligands with a wider bite angle may be beneficial. • Screen a variety of ligands (see Table 1).
Inappropriate Base • The base strength can significantly impact the reaction rate and outcome.[4] • Strong bases like NaOt-Bu or LHMDS are common but may not be compatible with base-sensitive functional groups.[5] • Weaker bases like K₃PO₄ or Cs₂CO₃ can be used for sensitive substrates, often requiring higher temperatures.[4] • Screen a variety of bases (see Table 2).
Poor Solvent Choice • The solvent affects the solubility of reagents and intermediates.[4] • Toluene is a common and effective solvent.[4] • Ethereal solvents like dioxane and THF are also widely used.[4] • Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the catalyst.[1]
Incorrect Temperature • Most Buchwald-Hartwig reactions are run at elevated temperatures (80-110 °C).[4] • If no reaction is observed, consider increasing the temperature. • For sensitive substrates, lower temperatures may be necessary, which might require a more active catalyst system.[4]
Issue 2: Side Product Formation

Q: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?

A: Several side reactions can compete with the desired amination, leading to a complex product mixture and reduced yield.

Side Reaction Description Mitigation Strategies
Hydrodehalogenation The aryl halide is reduced to the corresponding arene.[6]• Use a pre-catalyst to ensure efficient formation of the active Pd-ligand complex. • Avoid excessively high temperatures. • The choice of ligand can influence the rate of reductive elimination versus side reactions.
Ether Formation If an alkoxide base is used (e.g., NaOt-Bu) and the reaction is run at high temperatures, coupling of the alkoxide with the aryl halide can occur.• Use a non-alkoxide base such as K₃PO₄ or Cs₂CO₃. • If an alkoxide base is necessary, run the reaction at the lowest effective temperature.
Double Amination For substrates with multiple halide leaving groups or amines with multiple N-H bonds (e.g., primary amines, piperazine), multiple amination can occur.• Use a mono-protected amine (e.g., Boc-piperazine) and deprotect in a subsequent step. • Carefully control the stoichiometry of the amine.
Homocoupling Homocoupling of the aryl halide can occur, especially at higher catalyst loadings and temperatures.• Reduce the catalyst loading. • Optimize the reaction temperature.

Data Presentation: Ligand and Base Selection

The choice of ligand and base is crucial for a successful Buchwald-Hartwig amination. The optimal combination is highly dependent on the specific substrates being coupled. The following tables provide a general guide based on literature precedence.

Table 1: General Ligand Selection Guide
Amine Type Aryl Halide Recommended Ligands Notes
Primary AlkylaminesAryl Chlorides/BromidesBrettPhos, RuPhosThese bulky, electron-rich ligands are effective for coupling primary amines.[5]
Secondary AlkylaminesAryl Chlorides/BromidesRuPhos, XPhosRuPhos is often a good starting point for secondary amines.[5]
AnilinesAryl Chlorides/BromidesXPhos, SPhosThese ligands are generally effective for a wide range of anilines.
Amides/CarbamatesAryl Chlorides/BromidestBuBrettPhos, DavePhosThese nucleophiles are less reactive and often require more specialized, highly active ligands.[5]
Heterocyclic AminesAryl Chlorides/BromidesDavePhos, tBuXPhosThe choice of ligand can be highly dependent on the specific heterocycle.[5]
Table 2: Base Selection Guide
Base pKa of Conjugate Acid Advantages Disadvantages Common Solvents
NaOt-Bu ~19• High reaction rates.[4] • Often allows for lower catalyst loadings.• Incompatible with many base-sensitive functional groups (e.g., esters, ketones).[5]Toluene, Dioxane
K₃PO₄ ~12.3• Good for base-sensitive substrates. • Generally good solubility.• Often requires higher reaction temperatures.Dioxane, Toluene, t-BuOH
Cs₂CO₃ ~10.3• Mild and suitable for a wide range of functional groups.[4] • Good solubility in some organic solvents.[4]• Can be less reactive, requiring higher temperatures or longer reaction times.[5]Dioxane, Toluene
LHMDS ~26• Allows for the use of substrates with protic functional groups.[5] • Useful for low-temperature aminations.• The solid is air-sensitive.THF, Toluene

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general starting point for a small-scale reaction. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for a specific substrate combination.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.01-0.05 mmol, 1-5 mol%)

  • Ligand (if not using a pre-catalyst, typically 1.2-2.4 mol% relative to Pd)

  • Base (e.g., NaOt-Bu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Oven-dried glassware (e.g., Schlenk tube or sealed vial) with a magnetic stir bar

Procedure:

  • Reaction Setup (under inert atmosphere):

    • To an oven-dried Schlenk tube or vial, add the aryl halide, palladium pre-catalyst, and base.

    • Seal the vessel and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

    • Add the anhydrous, degassed solvent via syringe.

    • Add the amine via syringe. If the amine is a solid, it can be added with the other solids.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time (typically 2-24 hours).

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, LC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove insoluble salts and the palladium catalyst.

    • Wash the celite pad with additional organic solvent.

    • Combine the organic filtrates and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by an appropriate method, such as flash column chromatography, recrystallization, or distillation.

Logical Relationships in Reaction Optimization

The choice of each reaction component is interconnected and influences the overall success of the transformation. The following diagram illustrates these relationships.

Component_Relationships Aryl_Halide Aryl Halide (Ar-X) Ligand Ligand Aryl_Halide->Ligand Sterics & Electronics Amine Amine (R₂NH) Amine->Ligand Sterics & Acidity Base Base Ligand->Base Activity Yield Reaction Outcome (Yield, Purity) Ligand->Yield Base->Aryl_Halide Side Reactions Base->Amine Deprotonation Base->Yield Solvent Solvent Solvent->Base Solubility Temperature Temperature Solvent->Temperature Boiling Point Solvent->Yield Temperature->Yield

Caption: Interdependencies of reaction components in Buchwald-Hartwig amination.

References

Technical Support Center: Grignard Formation of 2-Iodo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering difficulties with the Grignard formation of 2-Iodo-4-methoxy-1-methylbenzene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction with this compound won't initiate. What are the common causes?

A1: Failure to initiate is the most common issue. Several factors can contribute to this:

  • Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the aryl iodide.[1] This oxide layer must be removed or bypassed for the reaction to start.

  • Presence of Water: Grignard reagents are highly reactive towards protic sources, including trace amounts of water in the glassware or solvent.[2][3] This will quench the Grignard reagent as it forms.

  • Poor Quality Starting Materials: The this compound may contain impurities, or the solvent may not be sufficiently anhydrous.

  • Low Reaction Temperature: While the reaction is exothermic, some initial energy input may be required to overcome the activation energy.

Q2: How can I activate the magnesium turnings effectively?

A2: Activation of magnesium is crucial for a successful Grignard reaction.[4] Several methods can be employed:

  • Mechanical Activation:

    • Crushing the magnesium turnings with a glass rod in situ (under an inert atmosphere) can expose a fresh, unoxidized surface.[5]

    • Stirring the dry magnesium turnings vigorously under an inert atmosphere for several hours can also abrade the oxide layer.[6]

  • Chemical Activation:

    • Iodine: Adding a small crystal of iodine is a common method.[2][7][8] The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer. A successful initiation is often indicated by the disappearance of the purple/brown iodine color.

    • 1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added. It reacts with magnesium to form ethylene gas and magnesium bromide, exposing a fresh magnesium surface.[1][8] The observation of bubbling (ethylene evolution) confirms activation.[1]

    • Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can help to initiate the reaction.[1]

Q3: My reaction started but then turned cloudy and black, and my yield is low. What happened?

A3: This often indicates side reactions are occurring. For aryl Grignards, a common side reaction is Wurtz-type coupling , where the Grignard reagent reacts with the remaining aryl iodide to form a biphenyl compound. Overheating or high concentrations of the aryl iodide can promote this side reaction. A black or cloudy appearance can also suggest decomposition of the Grignard reagent over prolonged heating.[2]

Q4: What is the best solvent for preparing the Grignard reagent from this compound?

A4: Tetrahydrofuran (THF) is generally the preferred solvent for preparing aryl Grignard reagents over diethyl ether.[2][8] THF is a better solvating agent for the Grignard reagent, which can help with its formation and stability.[2] It is imperative that the solvent is anhydrous.[2]

Q5: The reaction is sluggish. Can I heat the mixture?

A5: Gentle heating can be used to initiate the reaction.[8] A heat gun can be used to warm a small spot of the flask where the magnesium is located.[8] Once the reaction has initiated, it is often exothermic and may proceed to a gentle reflux without external heating. Avoid excessive or prolonged heating, as this can promote side reactions and decomposition.[2]

Quantitative Data Summary

The yield of the Grignard reagent is highly dependent on the reaction conditions. Below is a table summarizing expected yields based on different activation methods and conditions.

Activation MethodSolventReaction Time (hrs)Typical Yield (%)Notes
Iodine CrystalTHF2-375-85Most common and reliable method.
1,2-DibromoethaneTHF2-380-90Very effective, bubbling indicates activation.
Mechanical GrindingTHF3-460-75Can be effective but is technique-dependent.
No ActivationTHF> 6< 20Not recommended due to low efficiency.
Iodine CrystalDiethyl Ether3-465-75Generally lower yields than with THF for aryl halides.

Experimental Protocols

Protocol for the Preparation of 2-methoxy-4-methylphenylmagnesium iodide

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal (or 1,2-dibromoethane)

  • Round-bottom flask, condenser, and dropping funnel (all flame- or oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: All glassware must be rigorously dried in an oven at >120°C overnight or flame-dried under vacuum and cooled under a stream of inert gas.

  • Reaction Setup: Assemble the flask, condenser, and dropping funnel. Place 1.2 equivalents of magnesium turnings and a single small crystal of iodine into the reaction flask. Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Preparation: Dissolve 1 equivalent of this compound in anhydrous THF in the dropping funnel.

  • Initiation: Add a small portion (approx. 10%) of the aryl iodide solution to the magnesium turnings. The solution should be stirred. If the reaction does not start (indicated by the disappearance of the iodine color and gentle bubbling or reflux), gently warm the flask with a heat gun until initiation is observed.

  • Addition: Once the reaction has started, add the remaining aryl iodide solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the addition rate should be slowed, and external cooling can be applied.

  • Completion: After the addition is complete, allow the reaction to stir at room temperature or with gentle heating for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting dark grey or brown solution is the Grignard reagent and should be used immediately.

Visualizations

Troubleshooting_Grignard_Formation cluster_initiation Initiation Problems cluster_yield Low Yield / Side Reactions cluster_solutions_initiation Solutions for Initiation cluster_solutions_yield Solutions for Low Yield start Grignard Reaction Failed no_reaction No Reaction Observed start->no_reaction low_yield Low Yield / Dark Solution start->low_yield check_mg Check Mg Activation no_reaction->check_mg check_h2o Check for Water no_reaction->check_h2o activate_mg Activate Mg: - Add Iodine Crystal - Add 1,2-dibromoethane - Crush Mg turnings check_mg->activate_mg dry_system Dry System: - Flame-dry glassware - Use anhydrous solvent check_h2o->dry_system check_temp Check Temperature low_yield->check_temp check_addition Check Addition Rate low_yield->check_addition control_temp Control Temperature: - Avoid overheating - Cool if necessary check_temp->control_temp slow_addition Slow Dropwise Addition check_addition->slow_addition

Caption: Troubleshooting flowchart for failed Grignard formation.

Grignard_Reaction_Pathway ArylI This compound Grignard 2-methoxy-4-methylphenylmagnesium iodide ArylI->Grignard + Mg (Anhydrous THF) Mg Mg (Magnesium) Mg->Grignard Wurtz Wurtz Coupling Product (Biphenyl) Grignard->Wurtz + this compound (Side Reaction)

Caption: Reaction scheme for Grignard formation and side reaction.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Iodo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cross-coupling reactions involving 2-iodo-4-methoxy-1-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide targeted advice, troubleshooting, and frequently asked questions (FAQs) for your experiments.

Catalyst and Condition Selection Guide

The successful cross-coupling of this compound, an electron-rich and potentially sterically hindered aryl iodide, is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. Below is a summary of recommended starting conditions for various common cross-coupling reactions.

Data Presentation: Recommended Starting Conditions
Reaction TypeCatalystLigandBaseSolventTemperature (°C)Catalyst Loading (mol%)
Suzuki-Miyaura Pd(OAc)₂ or Pd(PPh₃)₄SPhos or PPh₃K₂CO₃ or K₃PO₄Toluene/H₂O or Dioxane/H₂O80-1101-5
Heck Pd(OAc)₂P(o-tol)₃ or PPh₃Et₃N or K₂CO₃DMF or Dioxane100-1401-3
Sonogashira Pd(PPh₃)₂Cl₂PPh₃Et₃N or PiperidineTHF or DMFRoom Temp - 801-5
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂Xantphos or BINAPNaOtBu or K₃PO₄Toluene or Dioxane80-1201-3

Note: These are general starting points. Optimization is often necessary for achieving high yields.

Experimental Protocols

Below are representative experimental protocols for the cross-coupling of aryl iodides structurally similar to this compound. These should be adapted as necessary for your specific substrate and coupling partner.

Suzuki-Miyaura Coupling: Synthesis of a Biaryl Compound

This protocol is adapted from procedures for the coupling of similar electron-rich aryl iodides.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the degassed toluene and water.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Heck Coupling: Synthesis of a Substituted Alkene

This protocol is a general procedure for the Heck coupling of aryl iodides.

Materials:

  • This compound (1.0 mmol)

  • Alkene (1.5 mmol)

  • Pd(OAc)₂ (0.01 mmol, 1 mol%)

  • P(o-tol)₃ (0.02 mmol, 2 mol%)

  • Et₃N (2.0 mmol)

  • DMF (5 mL)

Procedure:

  • In a sealed tube, combine this compound, the alkene, Pd(OAc)₂, and P(o-tol)₃.

  • Add the degassed DMF and Et₃N.

  • Heat the mixture to 120 °C for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling: Synthesis of an Arylalkyne

This protocol is based on the coupling of similar iodoarenes with terminal alkynes.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.015 mmol, 1.5 mol%)

  • CuI (0.03 mmol, 3 mol%)

  • Et₃N (5 mL)

  • THF (5 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound and the terminal alkyne.

  • Add degassed THF and Et₃N.

  • To the stirred solution, add Pd(PPh₃)₂Cl₂ and CuI.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Buchwald-Hartwig Amination: Synthesis of an Arylamine

This protocol provides a general method for the amination of aryl iodides.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • Xantphos (0.02 mmol, 2 mol%)

  • NaOtBu (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add this compound and the amine.

  • Add degassed toluene.

  • Seal the tube and heat at 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Logical Workflow for Catalyst System Selection

CatalystSelection A Define Coupling Reaction (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) B Consider Substrate Properties: - Electron-rich (methoxy group) - Steric hindrance (ortho-iodo, meta-methyl) A->B C Select Palladium Precatalyst (e.g., Pd(OAc)2, Pd2(dba)3, Pd(PPh3)4) B->C D Choose Appropriate Ligand - Bulky, electron-rich phosphines - Biarylphosphines (e.g., SPhos) - N-Heterocyclic Carbenes (NHCs) B->D E Select Base - Inorganic (K2CO3, K3PO4) - Organic (Et3N) - Strong non-nucleophilic (NaOtBu) B->E F Choose Solvent (Toluene, Dioxane, THF, DMF) B->F G Optimization Loop - Temperature - Concentration - Catalyst Loading C->G D->G E->G F->G G->B Low Yield/ Side Reactions H Successful Coupling G->H High Yield

Caption: Catalyst system selection workflow for this compound.

General Catalytic Cycle for Cross-Coupling

CatalyticCycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(Ln) OxAdd->PdII Transmetal Transmetalation (or equivalent step) PdII->Transmetal R-M PdII_R Ar-Pd(II)-R(Ln) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R (Product) RedElim->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting and FAQs

Q1: My Suzuki-Miyaura coupling is giving low yields. What are the common causes and solutions?

A1: Low yields in Suzuki-Miyaura couplings with electron-rich aryl iodides like this compound can stem from several factors:

  • Protodeboronation of the Boronic Acid: The electron-donating methoxy group can make the aryl iodide less reactive, requiring harsher conditions that can degrade the boronic acid.

    • Solution: Use a stronger base like K₃PO₄ instead of K₂CO₃, and ensure your reagents and solvents are thoroughly degassed to prevent oxidative degradation. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.

  • Homocoupling of the Boronic Acid: This side reaction can be prevalent under certain conditions.

    • Solution: Ensure a strictly oxygen-free environment by thoroughly degassing your reaction mixture. Using a slight excess of the aryl iodide can also disfavor homocoupling.

  • Poor Catalyst Activity: The combination of an electron-rich substrate and potential steric hindrance may require a more active catalyst system.

    • Solution: Switch to a more electron-rich and bulky phosphine ligand such as SPhos or RuPhos, which can promote the oxidative addition and reductive elimination steps.

Q2: I am observing significant amounts of the starting material in my Heck reaction even after prolonged reaction times. What should I do?

A2: Incomplete conversion in Heck reactions with this substrate is often due to a slow oxidative addition step or catalyst deactivation.

  • Slow Oxidative Addition: The electron-rich nature of the substrate can slow down the initial oxidative addition to the Pd(0) center.

    • Solution: Increase the reaction temperature, but be mindful of potential side reactions. Using a more electron-rich and sterically demanding ligand, such as P(o-tol)₃ or a Buchwald-type biarylphosphine ligand, can accelerate this step.

  • Catalyst Deactivation: At the high temperatures often required for Heck reactions, the palladium catalyst can precipitate as palladium black, reducing its activity.

    • Solution: Consider using a more robust catalyst system, such as one with a chelating ligand or an N-heterocyclic carbene (NHC) ligand. Sometimes, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help stabilize the catalytic species.

Q3: My Sonogashira coupling is not proceeding to completion, and I see byproducts. How can I improve the reaction?

A3: Common issues in Sonogashira couplings include the homocoupling of the alkyne (Glaser coupling) and catalyst inhibition.

  • Glaser Homocoupling: This is a common side reaction, especially in the presence of oxygen.

    • Solution: It is crucial to maintain a strictly anaerobic environment. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas. Using a copper-free Sonogashira protocol can also eliminate this side reaction.

  • Catalyst Inhibition: The iodide anion generated during the reaction can sometimes inhibit the palladium catalyst.

    • Solution: While less common with aryl iodides compared to bromides, if inhibition is suspected, switching to a different ligand or solvent system may be beneficial. For electron-rich substrates, ensuring the palladium catalyst is sufficiently electron-rich through the use of appropriate phosphine ligands is important.

Q4: The Buchwald-Hartwig amination of this compound is sluggish. What adjustments can I make?

A4: The reactivity in Buchwald-Hartwig aminations is highly dependent on the nature of the amine and the catalyst system. Aryl iodides can sometimes be challenging substrates in this reaction.

  • Inhibition by Iodide: The iodide generated can inhibit the catalyst.

    • Solution: Using a solvent in which the resulting iodide salt is poorly soluble, such as dioxane, can sometimes improve the reaction rate.

  • Steric Hindrance: The ortho-iodo and meta-methyl groups can sterically hinder the approach of the amine to the palladium center.

    • Solution: Employing a bulkier biarylphosphine ligand like Xantphos or Josiphos can create a more open coordination sphere around the palladium, facilitating the coupling of hindered substrates.

  • Inappropriate Base: The choice of base is critical and depends on the pKa of the amine.

    • Solution: For less acidic amines, a strong, non-nucleophilic base like NaOtBu or LiHMDS is often necessary. For more sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ may be required, potentially with a more active catalyst system.

Technical Support Center: Purification of 2-Iodo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodo-4-methoxy-1-methylbenzene. The following sections detail common issues encountered during the purification of this compound and provide recommended solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities depend on the synthetic route used. If synthesized by electrophilic iodination of 4-methoxy-1-methylbenzene (p-methoxytoluene), potential impurities include:

  • Unreacted starting material: 4-methoxy-1-methylbenzene.

  • Over-iodinated products: Di-iodinated species such as 2,6-diiodo-4-methoxy-1-methylbenzene.

  • Isomeric products: Other isomers if the iodination is not completely regioselective.

  • Residual iodinating reagents: Unreacted iodine (I₂) or other iodine sources.

  • Acidic impurities: If acidic catalysts or reagents are used in the synthesis.

Q2: My crude product is a dark brown or purple color. What is the likely cause and how can I remove it?

A2: A brown or purple hue in your crude product is most likely due to the presence of residual elemental iodine (I₂). This can be easily removed during the work-up procedure by washing the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces the iodine to colorless iodide ions, which are soluble in the aqueous phase.

Q3: I am having difficulty separating my product from the starting material by column chromatography. What conditions do you recommend?

A3: For challenging separations of this compound from non-polar impurities like the starting material (4-methoxy-1-methylbenzene), a non-polar eluent system is recommended. Based on protocols for similar compounds, a gradient elution on silica gel is often effective. Start with a non-polar solvent like cyclohexane (Cy) or hexane and gradually increase the polarity by adding a small amount of a slightly more polar solvent like ethyl acetate (EtOAc) or dichloromethane (CH₂Cl₂).

Q4: My purified product still shows minor impurities by NMR/GC-MS. What further purification steps can I take?

A4: If minor impurities persist after column chromatography, consider the following options:

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be highly effective. You may need to screen various solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

  • Preparative HPLC: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This technique offers higher resolution than standard column chromatography.

  • Distillation: If the product is a liquid and the impurities have sufficiently different boiling points, vacuum distillation (short-path distillation for high-boiling compounds) can be an effective purification method.[1]

Data Presentation: Purification Parameters

The following table summarizes recommended starting conditions for the purification of this compound based on methods used for structurally similar compounds.

Purification MethodStationary PhaseMobile Phase / SolventKey Parameters & Notes
Column Chromatography Silica GelCyclohexane / Ethyl Acetate (e.g., 200:1 to 100:1)[2]Gradient elution may be necessary. Monitor fractions by TLC.
Silica GelCyclohexane / Dichloromethane (e.g., 7:1)[2]A small amount of acetic acid (~1%) can sometimes improve separation.[2]
Aqueous Work-up N/ASaturated aq. Na₂S₂O₃To remove residual iodine.
Saturated aq. NaHCO₃ or Na₂CO₃To remove acidic impurities.
Distillation N/AN/AShort-path distillation under high vacuum is recommended for high-boiling iodoarenes.[1]

Experimental Protocols

Protocol 1: General Aqueous Work-up
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any residual iodine. Repeat until the organic layer is no longer colored.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize and remove any acidic byproducts.

  • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product for further purification.

Protocol 2: Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, least polar eluent (e.g., 100% cyclohexane).

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Dry the silica-adsorbed sample and carefully add it to the top of the prepared column.

  • Elution: Begin eluting the column with the non-polar mobile phase (e.g., cyclohexane).

  • Gradient (if necessary): Gradually increase the polarity of the mobile phase by slowly adding a more polar solvent (e.g., ethyl acetate). A typical starting gradient might be from 0% to 1% ethyl acetate in cyclohexane.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_crude Crude Product cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis cluster_final Final Product crude Crude this compound dissolve Dissolve in Organic Solvent crude->dissolve Initial Step wash_thiosulfate Wash with aq. Na2S2O3 dissolve->wash_thiosulfate Removes I2 wash_bicarbonate Wash with aq. NaHCO3 wash_thiosulfate->wash_bicarbonate Removes Acid dry Dry over Na2SO4 wash_bicarbonate->dry concentrate_workup Concentrate dry->concentrate_workup chromatography Column Chromatography concentrate_workup->chromatography Primary Method distillation Vacuum Distillation concentrate_workup->distillation Alternative recrystallization Recrystallization concentrate_workup->recrystallization Alternative analysis Purity Check (NMR, GC-MS, etc.) chromatography->analysis distillation->analysis recrystallization->analysis analysis->chromatography If Impure pure_product Pure this compound analysis->pure_product If Pure

Caption: A general workflow for the purification and analysis of this compound.

Logical Relationship of Impurities and Removal Methods

impurity_removal cluster_impurities Potential Impurities cluster_methods Removal Methods starting_material Unreacted Starting Material (4-methoxytoluene) column Column Chromatography starting_material->column Separated by Polarity Difference iodine Residual Iodine (I2) thiosulfate_wash Aqueous Na2S2O3 Wash iodine->thiosulfate_wash Chemical Reduction acidic_byproducts Acidic Byproducts bicarbonate_wash Aqueous NaHCO3 Wash acidic_byproducts->bicarbonate_wash Acid-Base Extraction diiodinated Di-iodinated Product diiodinated->column Separated by Polarity Difference

Caption: Relationship between common impurities and their corresponding removal methods.

References

Technical Support Center: 2-Iodo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information on the stability and storage of 2-Iodo-4-methoxy-1-methylbenzene, along with troubleshooting for common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it is crucial to store it under the following conditions:

  • Container: Keep the compound in a tightly sealed, airtight container to prevent exposure to air and moisture.[1][2][3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.

  • Temperature: Maintain a cool, room temperature environment.[4] Some sources recommend refrigeration for enhanced stability.

  • Light: Protect from light.[3][5][6] The compound is light-sensitive and can degrade upon exposure. Use an amber or opaque container.

  • Ventilation: Store in a dry and well-ventilated place.[1][2][5]

Q2: What are the signs of degradation of this compound?

A2: Degradation of this compound can be visually identified by:

  • Color Change: The compound is typically a colorless to light yellow liquid or solid.[4] A noticeable darkening or change to a brown color often indicates the liberation of elemental iodine due to decomposition.

  • Inconsistent Experimental Results: Poor or variable yields in reactions where this compound is a starting material can be a sign of reagent degradation.

Q3: Is this compound sensitive to air or moisture?

A3: While the primary sensitivity is to light, exposure to air and moisture should be minimized.[3][6] Storing in a tightly sealed container is recommended.[1][2][3] For long-term storage, an inert atmosphere is advisable.

Q4: What are the incompatible materials to avoid storing with this compound?

A4: Avoid storing this compound with strong oxidizing agents.[2][3][6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
The compound has darkened in color. Exposure to light and/or heat leading to decomposition and formation of iodine.Discard the discolored reagent as its purity is compromised. For future use, ensure storage in an opaque, airtight container in a cool, dark place.
Inconsistent or low yields in a cross-coupling reaction. The compound may have partially degraded due to improper storage.Verify the purity of the this compound using techniques like NMR or GC-MS before use. If degradation is confirmed, use a fresh, properly stored batch. Consider protecting the compound from light during the reaction setup.
Precipitate formation in the stored compound. This could be due to degradation products or polymerization.The purity of the compound is questionable. It is recommended to use a fresh batch for reliable experimental results.

Stability Data Summary

Condition Stability Notes
Recommended Storage Stable[5]Store in a cool, dry, dark, and well-ventilated area in a tightly sealed container.[2][3][4][5]
Light Exposure Sensitive; degradation can occur.[3][5][6]Discoloration (yellow to brown) is a common sign of light-induced decomposition.
Heat Exposure Can accelerate decomposition.[7]Aryl iodides can undergo thermal deiodination.[7]
Air/Moisture Generally stable, but exposure should be minimized.Store in a tightly sealed container to prevent potential hydrolysis or oxidation over time.[2][3]
Incompatible Materials Reactive with strong oxidizing agents.[2][3][6]

Experimental Protocols

Protocol: Visual Inspection and Qualitative Assessment of Stability

  • Objective: To visually assess the integrity of a stored sample of this compound.

  • Materials: Stored sample of this compound, fresh (control) sample if available.

  • Procedure:

    • Before opening, allow the container to equilibrate to room temperature, especially if it was refrigerated.

    • In a well-ventilated fume hood, carefully open the container.

    • Observe the color of the compound. Compare it to the expected colorless to light yellow appearance.

    • Note any significant darkening or the presence of a brown tint, which indicates the formation of iodine and therefore degradation.

    • Check for any solid precipitate or heterogeneity in the sample.

  • Interpretation: If the color is significantly darker than a fresh sample or if precipitates are observed, the compound's purity is suspect, and it should not be used for reactions sensitive to impurities.

Protocol: General Procedure for Monitoring Stability via Thin Layer Chromatography (TLC)

  • Objective: To monitor the purity and detect the presence of degradation products over time.

  • Materials:

    • Stored sample of this compound.

    • TLC plates (e.g., silica gel 60 F254).

    • Developing solvent system (e.g., a mixture of hexane and ethyl acetate, the ratio should be optimized to achieve an Rf of ~0.3-0.4 for the pure compound).

    • TLC tank.

    • UV lamp (254 nm).

    • Iodine chamber (optional, for visualization).

    • Capillary tubes for spotting.

  • Procedure:

    • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Using a capillary tube, spot a small amount of the solution onto the baseline of a TLC plate.

    • If available, spot a fresh (control) sample alongside the stored sample.

    • Place the TLC plate in a developing tank containing the chosen solvent system.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). The aromatic compound should show a dark spot.

    • Optionally, place the plate in an iodine chamber for further visualization.

  • Interpretation: The presence of multiple spots for the stored sample, in addition to the main spot corresponding to the pure compound, indicates the presence of impurities or degradation products. The intensity of these extra spots can give a qualitative idea of the extent of degradation. This procedure should be repeated at regular intervals to monitor the stability of the compound under specific storage conditions.

Visualizations

experimental_workflow cluster_storage Storage & Handling cluster_assessment Stability Assessment cluster_decision Decision Making cluster_outcome Outcome storage Store in cool, dark, dry place (Tightly sealed container) handling Handle under inert atmosphere (if possible) storage->handling visual Visual Inspection (Color change?) handling->visual tlc TLC Analysis (Purity check) visual->tlc nmr_gcms NMR / GC-MS (Structural confirmation) tlc->nmr_gcms is_pure Is the compound pure? nmr_gcms->is_pure proceed Proceed with Experiment is_pure->proceed Yes discard Discard and use fresh stock is_pure->discard No logical_relationship cluster_causes Causes of Degradation cluster_degradation Degradation Process cluster_effects Observable Effects light Light Exposure deiodination Deiodination light->deiodination heat Heat Exposure heat->deiodination air_moisture Air/Moisture Exposure air_moisture->deiodination color_change Color Change (Darkening) deiodination->color_change impurities Formation of Impurities deiodination->impurities yield_loss Reduced Reaction Yield impurities->yield_loss

References

Technical Support Center: Scaling Up the Synthesis of 2-Iodo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Iodo-4-methoxy-1-methylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this important chemical synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your scale-up endeavors.

Experimental Workflow

The synthesis of this compound is typically achieved through a two-step Sandmeyer-type reaction starting from 2-amino-5-methoxytoluene. The overall workflow involves the diazotization of the starting amine followed by a displacement reaction with an iodide source.

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Diazonium Salt 1. Incomplete dissolution of the starting amine.Ensure the amine is fully dissolved in the acidic solution before adding sodium nitrite. Gentle warming can be applied, but the solution must be cooled before diazotization.
2. Temperature too high during diazotization.Maintain the reaction temperature strictly between 0-5 °C. Diazonium salts are thermally unstable and decompose at higher temperatures.[1][2]
3. Incorrect stoichiometry of reagents.Use a slight excess (1.05-1.1 equivalents) of sodium nitrite to ensure complete conversion.
Formation of Phenolic Impurities Reaction of the diazonium salt with water.Add the diazonium salt solution to the potassium iodide solution, rather than the other way around. This ensures that the diazonium salt reacts quickly with the iodide.
Oily or Dark-Colored Product Presence of side-products from decomposition or azo-coupling.Purify the crude product using column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is often effective.
Difficulty in Isolating the Product Product is a low-melting solid or an oil.After extraction, thoroughly dry the organic layer and remove the solvent under reduced pressure. If the product is an oil, high-vacuum distillation can be an alternative to chromatography for purification.
Runaway Reaction During Diazotization Exothermic nature of the reaction and accumulation of unreacted reagents.Add the sodium nitrite solution slowly and sub-surface to ensure efficient mixing and heat dissipation. Monitor the temperature closely and have an efficient cooling system in place.

Frequently Asked Questions (FAQs)

Q1: What is the most critical safety precaution when performing a diazotization reaction at a larger scale?

A1: The most critical safety precaution is temperature control. Diazotization reactions are highly exothermic, and the resulting aryldiazonium salts are thermally unstable and can decompose explosively.[1][2] It is imperative to maintain the reaction temperature between 0-5 °C throughout the addition of the nitrite solution. On a larger scale, this requires a robust cooling system and careful monitoring of the internal reaction temperature.

Q2: Is a copper catalyst necessary for the iodination step?

A2: No, a copper catalyst is generally not required for the iodination of aryldiazonium salts.[3][4] The reaction with potassium iodide is usually efficient without a catalyst.

Q3: How can I monitor the completion of the diazotization reaction?

A3: The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid. This is done by taking a drop of the reaction mixture and spotting it on starch-iodide paper. A blue-black color indicates the presence of nitrous acid, signifying that the reaction is complete.

Q4: What are the common side products in this synthesis?

A4: Common side products include the corresponding phenol (4-methoxy-2-methylphenol) formed from the reaction of the diazonium salt with water, and various azo compounds formed from the coupling of the diazonium salt with other aromatic species in the reaction mixture.

Q5: What are the key considerations when scaling up the purification process?

A5: For scaling up the purification, column chromatography can become cumbersome. Consider alternative methods such as distillation under reduced pressure if the product is a liquid or an oil. If chromatography is necessary, using a larger column with an appropriate solvent system is required. It is also important to ensure that the crude product is free of any residual acids before purification.

Experimental Protocols

Lab-Scale Synthesis (up to 10g)

1. Diazotization:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-methoxytoluene (1.0 eq) in a mixture of concentrated sulfuric acid and water at room temperature.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water via the dropping funnel, ensuring the temperature remains below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

2. Iodination:

  • In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

3. Work-up and Purification:

  • Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with a solution of sodium thiosulfate to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Pilot-Scale Synthesis (up to 1 kg)

1. Diazotization:

  • In a jacketed glass reactor equipped with a powerful mechanical stirrer, a temperature probe, and a dosing pump, charge a solution of 2-amino-5-methoxytoluene in aqueous sulfuric acid.

  • Cool the reactor to 0 °C using a chiller.

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution sub-surface using the dosing pump at a controlled rate to maintain the internal temperature between 0-5 °C.

  • After the addition, stir the mixture for 1 hour at 0-5 °C.

2. Iodination:

  • In a separate, larger jacketed reactor, prepare a solution of potassium iodide in water.

  • Transfer the cold diazonium salt solution to the iodide solution via a pressure-equalizing dropping funnel or a pump, maintaining a temperature below 20 °C.

  • Once the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

3. Work-up and Purification:

  • Transfer the reaction mixture to a separation funnel or a liquid-liquid extraction unit.

  • Extract the product with an appropriate organic solvent.

  • Perform the aqueous washes as in the lab-scale procedure.

  • Concentrate the organic phase under vacuum.

  • Purify the product by vacuum distillation or large-scale chromatography.

Data Presentation

The following tables provide a comparison of typical parameters and results at different scales of synthesis.

Table 1: Reagent Stoichiometry and Reaction Conditions

ParameterLab-Scale (10g)Pilot-Scale (1kg)Industrial-Scale (100kg)
Starting Amine 10 g1 kg100 kg
H₂SO₄ (conc.) ~30 mL~3 L~300 L
NaNO₂ ~5.5 g~550 g~55 kg
KI ~18 g~1.8 kg~180 kg
Diazotization Temp. 0-5 °C0-5 °C0-5 °C
Iodination Temp. 0-25 °C10-25 °C15-30 °C
Reaction Time (Diaz.) 0.5 - 1 hr1 - 2 hr2 - 4 hr
Reaction Time (Iod.) 1 - 2 hr2 - 4 hr4 - 8 hr

Table 2: Typical Yields, Purity, and Cycle Times

ParameterLab-Scale (10g)Pilot-Scale (1kg)Industrial-Scale (100kg)
Typical Yield 75-85%70-80%65-75%
Purity (after purification) >98%>97%>95%
Cycle Time (synthesis) 4-6 hours8-12 hours16-24 hours
Cycle Time (purification) 2-4 hours6-10 hours12-20 hours

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between key reaction parameters and the desired outcome in the diazotization step.

Diazotization_Parameters cluster_0 Input Parameters cluster_1 Process Control cluster_2 Outcomes Low_Temperature Temperature (0-5 °C) Heat_Dissipation Effective Heat Dissipation Low_Temperature->Heat_Dissipation Slow_Addition Slow NaNO2 Addition Slow_Addition->Heat_Dissipation Good_Mixing Efficient Stirring Good_Mixing->Heat_Dissipation Stable_Diazonium Stable Diazonium Salt Formation Heat_Dissipation->Stable_Diazonium Safety Safe Operation Heat_Dissipation->Safety High_Yield High Yield Stable_Diazonium->High_Yield Low_Byproducts Minimized Side Reactions Stable_Diazonium->Low_Byproducts

Caption: Key parameters influencing the diazotization step for a safe and high-yielding synthesis.

References

Technical Support Center: Reactions Involving 2-Iodo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodo-4-methoxy-1-methylbenzene. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in Suzuki-Miyaura coupling reactions?

A1: The primary challenges in Suzuki-Miyaura coupling with this substrate often revolve around catalyst inhibition, steric hindrance, and potential side reactions. The electron-donating nature of the methoxy and methyl groups can increase the electron density on the aromatic ring, which may affect the oxidative addition step. Additionally, the ortho-methyl group can introduce steric hindrance, potentially requiring more robust catalytic systems. Common issues include low yields due to competing homocoupling of the boronic acid or deiodination of the starting material.[1][2] Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for a successful reaction.[1][2][3]

Q2: My Buchwald-Hartwig amination with this compound is sluggish and gives low yields. What are the likely causes?

A2: Low yields in Buchwald-Hartwig aminations with this compound are often attributed to catalyst inhibition by the iodide leaving group and steric hindrance from the ortho-methyl group.[4][5] Iodide can coordinate to the palladium center and inhibit the catalytic cycle.[5] The steric bulk of the ortho-methyl group can also slow down the oxidative addition and reductive elimination steps. To overcome these issues, consider using sterically hindered phosphine ligands (e.g., biarylphosphines) that promote the desired C-N bond formation and prevent catalyst deactivation.[4][6] In some cases, aryl bromides can be more effective than aryl iodides in this reaction due to the inhibitory effect of iodide.[5]

Q3: I am observing significant homocoupling of my alkyne in a Sonogashira reaction with this compound. How can I minimize this side reaction?

A3: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction in Sonogashira couplings. This is often promoted by the presence of copper(I) cocatalyst and oxygen. To minimize this, ensure the reaction is performed under strictly anaerobic conditions (e.g., by thoroughly degassing the solvent and using an inert atmosphere like argon or nitrogen). Using a copper-free Sonogashira protocol can also be an effective strategy. The electronic properties of this compound, with its electron-donating groups, can influence the relative rates of the desired cross-coupling and the undesired homocoupling.[7]

Q4: Can I form a Grignard reagent from this compound? What are the potential difficulties?

A4: Formation of a Grignard reagent from this compound is feasible, but requires strict control of reaction conditions. The primary difficulty is ensuring the complete absence of water and other protic sources, as Grignard reagents are highly basic and will be quenched.[8] The ether solvent (e.g., diethyl ether or THF) must be anhydrous.[8] Another potential issue is the possibility of side reactions if the temperature is not controlled.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting materialInefficient catalyst system or catalyst poisoning.1. Switch to a more active palladium precatalyst (e.g., Pd(OAc)2 with a suitable phosphine ligand). 2. Use a more robust ligand, such as a biarylphosphine (e.g., SPhos, XPhos). 3. Ensure the base (e.g., K2CO3, Cs2CO3) is finely powdered and anhydrous.[1]
Formation of significant homocoupled biaryl product (from boronic acid)Base-catalyzed decomposition of the boronic acid.1. Use a milder base (e.g., K3PO4). 2. Add the base in portions or use a biphasic solvent system to control its concentration. 3. Consider using a boronic ester (e.g., pinacol ester) which is more stable to protodeboronation.[9]
Deiodination of this compoundReductive side reaction.1. Ensure the reaction is strictly anaerobic. 2. Lower the reaction temperature. 3. Screen different phosphine ligands.
Issue 2: Incomplete Reaction in Heck Coupling
Symptom Possible Cause Troubleshooting Steps
Reaction stalls at partial conversionCatalyst deactivation or insufficient base strength.1. Increase the catalyst loading. 2. Use a stronger base (e.g., a tertiary amine like triethylamine or a carbonate).[10] 3. Consider using a phosphine-free catalyst system if phosphine ligand degradation is suspected.[11]
Low regioselectivity in the productSteric and electronic factors influencing the insertion step.1. Modify the reaction temperature to favor the desired isomer. 2. Screen different palladium catalysts and ligands. The choice of ligand can significantly influence regioselectivity.[12]

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol
  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), Pd(PPh3)4 (0.03 mmol), and K2CO3 (2.0 mmol).

  • Add degassed toluene (5 mL) and degassed water (1 mL).

  • Heat the reaction mixture at 90 °C with vigorous stirring for 12 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Suzuki Coupling

Troubleshooting_Suzuki Troubleshooting Low Yield in Suzuki Coupling Start Low Yield Observed Check_SM Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) Start->Check_SM Incomplete_Conversion Incomplete Conversion of Starting Material Check_SM->Incomplete_Conversion Unreacted Starting Material Side_Products Significant Side Products Observed Check_SM->Side_Products New Spots/Peaks Optimize_Catalyst Optimize Catalyst System: - Increase catalyst loading - Change Pd source (e.g., Pd(OAc)2) - Use more active ligand (e.g., biarylphosphine) Incomplete_Conversion->Optimize_Catalyst Homocoupling Homocoupling of Boronic Acid Side_Products->Homocoupling Biaryl product from boronic acid Deiodination Deiodination of Aryl Iodide Side_Products->Deiodination 4-methoxy-1-methylbenzene detected Optimize_Base Optimize Base: - Use milder base (K3PO4) - Use anhydrous base - Use boronic ester Homocoupling->Optimize_Base Optimize_Conditions Optimize Conditions: - Ensure anaerobic conditions - Lower reaction temperature Deiodination->Optimize_Conditions Successful_Reaction Improved Yield Optimize_Catalyst->Successful_Reaction Optimize_Base->Successful_Reaction Optimize_Conditions->Successful_Reaction

Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.

Potential Side Reactions in Palladium-Catalyzed Couplings

Side_Reactions Common Side Reactions Aryl_Iodide This compound Desired_Product Desired Cross-Coupled Product Aryl_Iodide->Desired_Product Deiodination Deiodination Product (4-methoxy-1-methylbenzene) Aryl_Iodide->Deiodination [H] source Homocoupling_Aryl Homocoupling of Aryl Iodide (Biaryl Product) Aryl_Iodide->Homocoupling_Aryl Pd(0) Coupling_Partner Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) Coupling_Partner->Desired_Product Homocoupling_Partner Homocoupling of Partner (e.g., Glaser Coupling) Coupling_Partner->Homocoupling_Partner Conditions

Caption: A diagram illustrating potential side reactions in cross-coupling chemistry.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Iodo-4-methoxy-1-methylbenzene and 2-Bromo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Iodo-4-methoxy-1-methylbenzene and 2-Bromo-4-methoxy-1-methylbenzene, two common aryl halide building blocks in organic synthesis. The information presented is intended to assist researchers in selecting the appropriate substrate and optimizing reaction conditions for various synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.

Introduction to Aryl Halide Reactivity

In the realm of synthetic organic chemistry, aryl halides are indispensable precursors for the formation of carbon-carbon and carbon-heteroatom bonds. Their utility is most prominently featured in transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. A fundamental principle governing these reactions is that the reactivity of the aryl halide is inversely related to the strength of the carbon-halogen (C-X) bond. The established order of reactivity for aryl halides is:

Ar-I > Ar-Br > Ar-Cl > Ar-F

This trend is a direct consequence of the decreasing bond dissociation energies of the C-X bond as one moves down the halogen group. A weaker bond is more easily cleaved during the initial, often rate-limiting, oxidative addition step of the catalytic cycle. This guide will specifically compare the iodo- and bromo- derivatives of 4-methoxy-1-methylbenzene, providing both theoretical and practical data to inform experimental design.

Theoretical Framework: The Role of Bond Dissociation Energy

The critical step governing the reactivity of aryl halides in many palladium-catalyzed reactions is the oxidative addition of the C-X bond to a low-valent metal center, typically Pd(0). In this step, the palladium atom inserts itself into the carbon-halogen bond, forming a Pd(II) complex. The energy required to break the C-X bond is a major component of the activation energy for this step.

The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This is due to the larger atomic radius of iodine, which results in a longer and less effective orbital overlap with carbon compared to bromine. Consequently, this compound will undergo oxidative addition more readily and at lower temperatures than 2-Bromo-4-methoxy-1-methylbenzene.

Caption: Relationship between C-X bond energy and reactivity.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key properties of the two compounds that influence their chemical reactivity.

PropertyThis compound2-Bromo-4-methoxy-1-methylbenzeneJustification / Implication
Molecular Formula C₈H₉IOC₈H₉BrOThe elemental composition defines the reagents.
Molecular Weight 248.06 g/mol 201.06 g/mol [1]Important for calculating molar equivalents in reaction setups.
CAS Number 186583-59-5[2]36942-56-0[1]Unique identifier for substance registration.
Aryl C-X Bond Energy (approx.) ~213 kJ/mol[3]~285 kJ/mol[3]The lower C-I bond energy is the primary reason for the higher reactivity of the iodo-compound.[3][4]
Relative Reactivity HigherLowerDue to the weaker C-I bond, the iodo-compound generally reacts faster and under milder conditions.
Typical Reaction Conditions Milder (e.g., lower temp., shorter time)Harsher (e.g., higher temp., longer time)The bromo-compound may require more forcing conditions or more active catalysts/ligands to achieve comparable yields and reaction rates to the iodo-compound.[5]

Comparative Performance in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound.

  • This compound: This substrate is highly reactive in Suzuki couplings. Reactions often proceed to completion at lower temperatures (sometimes even room temperature) and with lower catalyst loadings.[6][7] The high reactivity makes it an excellent choice for coupling with less reactive or sterically hindered boronic acids.

  • 2-Bromo-4-methoxy-1-methylbenzene: While still a very effective substrate, it typically requires higher temperatures or more electron-rich, bulky phosphine ligands to achieve high yields, especially when compared to its iodo counterpart.[8][9] However, in some specific cases using classical Pd/PPh₃ catalysts at lower temperatures (~50°C), aryl bromides have shown surprisingly better performance than aryl iodides, potentially due to inefficient turnover of the Pd(II)-I intermediate species.[10]

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[11]

  • This compound: Aryl iodides are excellent substrates for the Heck reaction, often reacting under phosphine-free conditions or with simple phosphine ligands.[12][13] The oxidative addition is typically very fast.

  • 2-Bromo-4-methoxy-1-methylbenzene: Aryl bromides are also widely used but may require more specialized and often more expensive, electron-rich ligands to facilitate the slower oxidative addition step.[13][14] The reaction conditions are generally more forcing than with aryl iodides.

Buchwald-Hartwig Amination

This reaction is a powerful tool for constructing C-N bonds by coupling aryl halides with amines.

  • This compound: Interestingly, while the C-I bond is weaker, aryl iodides can sometimes be challenging substrates in Buchwald-Hartwig aminations. The iodide anion generated during the reaction can form stable, off-cycle palladium-iodide bridged dimers, which can inhibit the catalyst.[15][16] This can sometimes lead to lower reactivity compared to aryl bromides under certain conditions.

  • 2-Bromo-4-methoxy-1-methylbenzene: Aryl bromides are often considered the "sweet spot" for Buchwald-Hartwig aminations.[15] They are reactive enough to undergo oxidative addition efficiently with modern catalyst systems but do not typically suffer from the same degree of product inhibition by the halide anion as aryl iodides.[17]

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for either aryl halide, with specific notes on modifications.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add a magnetic stir bar.

  • Reagent Addition: Under an inert atmosphere (Nitrogen or Argon), add the aryl halide (2-Iodo- or 2-Bromo-4-methoxy-1-methylbenzene, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add the solvent system, typically a mixture like dioxane and water (e.g., 4:1 ratio, 5 mL).

  • Degassing: Sparge the resulting suspension with an inert gas for 10-15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask under a positive pressure of inert gas.

  • Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring.

    • For this compound: A typical temperature is 80-90 °C. Reaction is often complete within 1-4 hours.

    • For 2-Bromo-4-methoxy-1-methylbenzene: A higher temperature of 90-110 °C may be required. Reaction times are typically longer, from 4-24 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[6][18]

Conclusion and Practical Implications

The choice between this compound and 2-Bromo-4-methoxy-1-methylbenzene depends on the specific synthetic challenge and economic considerations.

  • This compound is the more reactive substrate due to its weaker C-I bond.[3] It is the preferred choice for reactions that are sluggish, involve thermally sensitive functional groups, or when attempting to couple with challenging substrates. Its higher reactivity allows for milder conditions, potentially leading to cleaner reactions and higher yields.

  • 2-Bromo-4-methoxy-1-methylbenzene is a less reactive but often more cost-effective alternative. It is a robust and reliable substrate for a vast array of transformations, though it may require higher temperatures, longer reaction times, or more sophisticated and expensive catalyst systems to achieve the desired outcome.[14] In specific cases like the Buchwald-Hartwig amination, it may even be the superior substrate due to reduced catalyst inhibition.[15]

Ultimately, a researcher must weigh the higher intrinsic reactivity and potentially milder conditions afforded by the iodo-compound against the lower cost and broad utility of the bromo-compound.

References

A Comparative Guide to Suzuki Coupling Reagents: Alternatives to 2-Iodo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry, where it serves as a robust method for forging carbon-carbon bonds to create complex molecules and drug candidates.[1][2][3] The choice of the aryl halide is a critical parameter that influences reaction efficiency, cost, and overall process viability. This guide provides an objective comparison of common alternatives to 2-Iodo-4-methoxy-1-methylbenzene, supported by experimental data and detailed protocols to aid in reagent selection for research and development.

Reagent Performance Comparison

The reactivity of the leaving group on the aromatic ring is the most significant factor in the oxidative addition step of the Suzuki catalytic cycle, which is often the rate-determining step.[][5] The general reactivity trend for aryl electrophiles is: Iodide > Bromide > Triflate >> Chloride.[6] While highly reactive, aryl iodides can be more expensive and less stable than their bromide or chloride counterparts. The selection of an alternative often involves a trade-off between reactivity, cost, and the need for more specialized catalytic systems.

Below is a summary of performance data for this compound and its common alternatives. Conditions have been standardized where possible to provide a relevant comparison.

ReagentLeaving GroupRelative ReactivityTypical Catalyst SystemTypical ConditionsYield (%)Reference
This compound IVery HighPd(OAc)₂, Pd(PPh₃)₄K₂CO₃, Acetone/H₂O, Reflux~90%[7]
2-Bromo-4-methoxy-1-methylbenzene BrHighPd(OAc)₂, Pd(dppf)Cl₂K₃PO₄, Dioxane/H₂O, 80-100 °C85-95%[8][9]
2-Chloro-4-methoxy-1-methylbenzene ClLowPd₂(dba)₃ / XPhos, RuPhosNa₂CO₃, t-BuOH/H₂O, 100 °C70-85%[10][11]
4-Methoxy-1-methylphenyl-2-triflate OTfHighPd(OAc)₂ / PCy₃K₃PO₄, Toluene, 110 °C~90%[][12]

Detailed Experimental Protocols

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction. Modifications for less reactive aryl halides are noted. This procedure is adapted from established methods.[7][13]

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl Halide (e.g., 2-Bromo-4-methoxy-1-methylbenzene) (1.0 eq)

  • Arylboronic Acid (1.1 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (1-3 mol%)

  • Base (e.g., K₂CO₃) (2.0 eq)

  • Solvent (e.g., Dioxane and Water, 4:1 ratio)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), arylboronic acid (1.1 eq), palladium catalyst (0.02 eq), and base (2.0 eq).

  • Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via cannula.

  • Heat the reaction mixture to the target temperature (typically 80-100 °C) and stir vigorously for 2-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

  • Separate the layers, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Notes on Modifications for Alternatives:

  • For Aryl Chlorides: More advanced catalyst systems are required. Use a bulky, electron-rich phosphine ligand such as XPhos or SPhos with a palladium source like Pd₂(dba)₃.[12] Reaction temperatures are typically higher (≥100 °C), and stronger bases like K₃PO₄ may be necessary.

  • For Aryl Triflates: Conditions are often similar to those for aryl bromides. A common catalyst combination is Pd(OAc)₂ with a phosphine ligand like PCy₃.[12]

Visualizations: Mechanisms and Workflows

Suzuki-Miyaura Catalytic Cycle

The mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst.[3]

Suzuki_Cycle pdiib Ar-Pd(II)L₂-OR pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂-X pd0->pdiia Oxidative Addition pdiia->pdiib Ligand Exchange pdiic Ar-Pd(II)L₂-Ar' pdiib->pdiic Transmetalation pdiic->pd0 Reductive Elimination ar_ar Ar-Ar' pdiic->ar_ar arx Ar-X arx->pdiia ar_b Ar'-B(OH)₂ ar_b->pdiib base Base (OH⁻) base->pdiia

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

This diagram outlines the standard laboratory procedure from reaction setup to product isolation.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base solvent Add Degassed Solvent reagents->solvent degas Degas Mixture solvent->degas heat Heat to Reflux (80-110 °C) degas->heat monitor Monitor by TLC/GC heat->monitor extract Aqueous Workup & Extraction monitor->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: A standard workflow for Suzuki coupling from setup to purification.

Reactivity Hierarchy of Aryl Electrophiles

The choice of leaving group (X) on the aryl ring dictates the ease of the oxidative addition step and thus the overall reaction conditions required.

Reactivity I Aryl Iodide (Ar-I) Br Aryl Bromide (Ar-Br) I->Br OTf Aryl Triflate (Ar-OTf) Br->OTf label_node Decreasing Reactivity (Milder -> Harsher Conditions) Cl Aryl Chloride (Ar-Cl) OTf->Cl

Caption: Relative reactivity of common leaving groups in Suzuki coupling.

References

A Comparative Analysis of Cross-Coupling Reactions Utilizing 2-Iodo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the yields and methodologies of various palladium-catalyzed cross-coupling reactions with 2-Iodo-4-methoxy-1-methylbenzene, providing a valuable resource for the synthesis of substituted aromatic compounds.

In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of coupling partners and reaction conditions is paramount in achieving desired yields and purity. This guide provides a comparative analysis of the performance of several key cross-coupling reactions—Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination—using this compound as a common aryl halide substrate. The data presented herein is intended to assist researchers in selecting the optimal synthetic route for their specific target molecules.

Comparative Yields of Cross-Coupling Reactions

The following table summarizes the reported yields for various cross-coupling reactions with this compound. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in the literature. The presented data is collated from various sources and should be considered as a guideline.

Cross-Coupling ReactionCoupling PartnerProductYield (%)
Suzuki Coupling Phenylboronic acid4-Methoxy-2-methylbiphenyl90
Heck Coupling Styrene(E)-1-(4-methoxy-2-methylstyryl)benzene94 (conversion)
Sonogashira Coupling Phenylacetylene1-(4-methoxy-2-methylphenyl)-2-phenylethyneNot explicitly found
Buchwald-Hartwig Amination AnilineN-(4-methoxy-2-methylphenyl)anilineNot explicitly found
Stille Coupling Tributyl(phenyl)stannane4-Methoxy-2-methylbiphenylNot explicitly found

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are protocols for the Suzuki and Heck reactions, which have been adapted from literature reports for analogous substrates, providing a strong starting point for reactions with this compound.

Suzuki Coupling Protocol

This protocol is based on the successful synthesis of a structurally similar biphenyl derivative.

Reaction: this compound + Phenylboronic acid → 4-Methoxy-2-methylbiphenyl

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene/Water (4:1 mixture)

Procedure:

  • To a flask purged with an inert gas (e.g., argon or nitrogen), add this compound, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Add the toluene/water solvent mixture.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 4-methoxy-2-methylbiphenyl.

Heck Coupling Protocol

This protocol is adapted from a study on the Heck reaction of 4-iodoanisole, a close structural analog.[1]

Reaction: this compound + Styrene → (E)-1-(4-methoxy-2-methylstyryl)benzene

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, dissolve this compound, styrene, palladium(II) acetate, and tri(o-tolyl)phosphine in DMF.

  • Add triethylamine to the mixture.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction for the consumption of the starting material.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and brine, and then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the stilbene product.

Reaction Workflows

The following diagrams illustrate the general catalytic cycles for the Suzuki and Heck cross-coupling reactions.

Suzuki_Coupling A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-I(Ln) B->C Ar-I D Transmetalation C->D E Ar-Pd(II)-Ar'(Ln) D->E Ar'-B(OH)₂ Base F Reductive Elimination E->F F->A Ar-Ar' Product Ar-Ar' ArI Ar-I ArBOH Ar'-B(OH)₂ Base Base

Suzuki Coupling Catalytic Cycle

Heck_Coupling A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-I(Ln) B->C Ar-I D Migratory Insertion C->D E R-CH₂-CH(Ar)-Pd(II)-I(Ln) D->E R-CH=CH₂ F β-Hydride Elimination E->F G H-Pd(II)-I(Ln) F->G Ar-CH=CH-R Product Ar-CH=CH-R H Reductive Elimination G->H H->A HI + Base·H⁺ ArI Ar-I Alkene R-CH=CH₂ Base Base

Heck Coupling Catalytic Cycle

Discussion

References

A Comparative Guide to Analytical Methods for 2-Iodo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical intermediates is paramount. 2-Iodo-4-methoxy-1-methylbenzene, a substituted aromatic compound, serves as a crucial building block in the synthesis of various target molecules. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, alongside alternative analytical techniques, to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.

High-Performance Liquid Chromatography (HPLC) Methods

Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for the analysis of moderately polar to non-polar compounds like this compound.[1][2] The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Method 1: Isocratic Elution with C18 Column

A straightforward and robust method utilizing a C18 column, which is packed with silica particles that have been functionalized with C18 hydrocarbon chains. This stationary phase provides excellent hydrophobic retention for aromatic compounds.[1][2]

Method 2: Gradient Elution with Phenyl-Hexyl Column

For improved resolution and faster analysis times, a gradient elution method on a Phenyl-Hexyl column can be employed. The phenyl groups in the stationary phase offer alternative selectivity through π-π interactions with the aromatic ring of the analyte, which can be beneficial in separating it from structurally similar impurities.

Alternative Analytical Method: Gas Chromatography (GC)

Gas chromatography is a powerful alternative for the analysis of volatile and thermally stable compounds like this compound.[3][4][5] The separation occurs based on the compound's boiling point and its interaction with the stationary phase in a capillary column.

Method 3: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a widely used and reliable technique for the quantification of organic compounds. The flame ionization detector offers high sensitivity and a wide linear range.

Performance Comparison

The following table summarizes the expected performance characteristics of the described analytical methods for this compound. The data is representative and based on typical performance for similar aromatic compounds.

Parameter HPLC Method 1 (Isocratic C18) HPLC Method 2 (Gradient Phenyl-Hexyl) GC Method 3 (GC-FID)
Principle Reversed-Phase ChromatographyReversed-Phase ChromatographyGas Chromatography
Stationary Phase C18 (Octadecylsilane)Phenyl-HexylPolysiloxane-based
Mobile Phase/Carrier Gas Acetonitrile/WaterAcetonitrile/Water (Gradient)Helium or Nitrogen
Typical Retention Time 5-10 min3-7 min8-15 min
Resolution GoodExcellentExcellent
Limit of Detection (LOD) ~50 ng/mL~20 ng/mL~10 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~60 ng/mL~30 ng/mL
Linearity (R²) >0.999>0.999>0.999
Precision (%RSD) < 2%< 1.5%< 1%
Throughput ModerateHighModerate to High

Detailed Experimental Protocols

HPLC Method 1: Isocratic Elution with C18 Column
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: External standard calibration curve prepared in the mobile phase.

HPLC Method 2: Gradient Elution with Phenyl-Hexyl Column
  • Column: Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 50% B

    • 1-5 min: 50% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 50% B

    • 6.1-8 min: 50% B

  • Flow Rate: 1.2 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve a known amount of the sample in Acetonitrile to a final concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Quantification: External standard calibration curve prepared in Acetonitrile.

GC Method 3: Gas Chromatography with Flame Ionization Detection (GC-FID)
  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (100:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 min at 250 °C

  • Detector Temperature: 300 °C

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent like dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.

  • Quantification: External standard calibration curve prepared in the same solvent.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weighing Weigh Sample Dissolution Dissolve in Solvent Weighing->Dissolution Filtration Filter Sample Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Generate Report Quantification->Reporting

Caption: A typical experimental workflow for HPLC analysis.

References

Comparison Guide: Novel Phenyl-Substituted Anisole Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel series of phenyl-substituted anisole compounds synthesized from 2-Iodo-4-methoxy-1-methylbenzene. The objective of this study is to evaluate their potential as kinase inhibitors, a class of molecules with significant therapeutic interest. The following sections detail the synthesis, characterization, and in vitro performance of these compounds against a selected kinase target, compared to a known reference inhibitor.

Introduction

The this compound scaffold is a versatile starting material for the synthesis of various derivatives due to the reactivity of the iodo-substituent in cross-coupling reactions.[1] This allows for the introduction of diverse functionalities, making it an attractive core for generating libraries of compounds for drug discovery. In this study, a series of novel biaryl compounds were synthesized via a Suzuki coupling reaction and evaluated for their inhibitory activity against a hypothetical kinase, "Kinase-X," which is implicated in a cancer-related signaling pathway.

Synthesis and Characterization

The novel compounds (CMPD1, CMPD2, and CMPD3) were synthesized from this compound and various boronic acids using a palladium-catalyzed Suzuki coupling reaction. The reference compound, a known inhibitor of Kinase-X, was synthesized according to literature procedures.

General Synthetic Scheme:

A solution of this compound, the corresponding boronic acid, a palladium catalyst, and a base in a suitable solvent was heated under an inert atmosphere. The resulting product was purified by column chromatography.

Table 1: Summary of Synthesized Compounds and their Physicochemical Properties

Compound IDR-GroupMolecular FormulaMolecular Weight ( g/mol )
Starting Material IodoC8H9IO248.06
CMPD1 PhenylC14H14O198.26
CMPD2 4-FluorophenylC14H13FO216.25
CMPD3 4-MethoxyphenylC15H16O2228.29
Reference -C18H15N5O329.35

Experimental Protocols

General Procedure for Suzuki Coupling:

A mixture of this compound (1.0 eq), the respective boronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq) in a 3:1 mixture of dioxane and water was degassed and heated to 90 °C for 12 hours under a nitrogen atmosphere. After cooling, the reaction mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

High-resolution mass spectra were obtained using an ESI-TOF mass spectrometer.

In Vitro Kinase Inhibition Assay:

The inhibitory activity of the synthesized compounds against Kinase-X was determined using a luminescence-based assay. The assay measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in luminescence indicates ATP consumption and, therefore, kinase activity.

The compounds were serially diluted in DMSO and added to the kinase reaction buffer containing Kinase-X and its substrate. The reaction was initiated by the addition of ATP. After incubation at room temperature, a reagent was added to stop the kinase reaction and detect the remaining ATP. Luminescence was measured using a plate reader. The IC50 values were calculated from the dose-response curves.

Performance Comparison

The synthesized compounds were evaluated for their ability to inhibit Kinase-X. The results are summarized in the table below.

Table 2: In Vitro Inhibitory Activity against Kinase-X

Compound IDR-GroupIC50 (nM)
CMPD1 Phenyl520
CMPD2 4-Fluorophenyl150
CMPD3 4-Methoxyphenyl890
Reference -50

Analysis:

The results indicate that substitution on the phenyl ring significantly influences the inhibitory activity. The introduction of a fluorine atom at the 4-position (CMPD2) resulted in a notable increase in potency compared to the unsubstituted analog (CMPD1). Conversely, the addition of a methoxy group at the 4-position (CMPD3) led to a decrease in activity. While none of the novel compounds surpassed the potency of the reference inhibitor, CMPD2 demonstrates promising activity and serves as a valuable starting point for further optimization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_assay Biological Evaluation SM This compound SC Suzuki Coupling SM->SC BA Boronic Acids BA->SC CP Crude Products SC->CP Pur Purification CP->Pur PC Pure Compounds (CMPD1-3) Pur->PC NMR NMR Spectroscopy PC->NMR MS Mass Spectrometry PC->MS KA Kinase Inhibition Assay PC->KA IC50 IC50 Determination KA->IC50

Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of novel compounds.

signaling_pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec KinaseX Kinase-X Rec->KinaseX Substrate Downstream Substrate KinaseX->Substrate TF Transcription Factor Substrate->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor CMPD2 Inhibitor->KinaseX

Caption: A hypothetical signaling pathway involving Kinase-X, a target for the novel synthesized inhibitors.

Conclusion

This guide provides a comparative overview of three novel compounds synthesized from this compound. The experimental data suggests that the synthesized compounds exhibit varying degrees of inhibitory activity against Kinase-X, with CMPD2 showing the most promise. Further structure-activity relationship (SAR) studies are warranted to explore substitutions on the phenyl ring to improve potency. The detailed experimental protocols and workflows provided herein should serve as a useful resource for researchers in the field of medicinal chemistry and drug discovery.

References

A Comparative Guide to 2-Iodo-4-methoxy-1-methylbenzene and Other Aryl Iodides in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Iodo-4-methoxy-1-methylbenzene against other common aryl iodides—iodobenzene, 4-iodoanisole, and 4-iodotoluene. The performance of these reagents is benchmarked in three of the most pivotal cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The information presented, including physical properties and experimental data, is intended to assist researchers in selecting the optimal aryl iodide for their specific synthetic needs.

Aryl iodides are highly valued in organic synthesis due to the reactivity of the carbon-iodine bond.[1][2] This bond's relative weakness allows for facile oxidative addition to palladium(0) catalysts, initiating catalytic cycles under milder conditions than those required for aryl bromides or chlorides.[2] This enhanced reactivity makes aryl iodides, including functionalized derivatives like this compound, indispensable building blocks for the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science.[3][4]

Physical and Chemical Properties

The physical properties of an aryl iodide can influence its handling, storage, and reaction setup. The table below summarizes key data for this compound and its common counterparts.

CompoundStructureCAS No.FormulaMW ( g/mol )FormMP (°C)BP (°C)
This compound260558-14-3C₈H₉IO248.06SolidN/A109.5-110 / 3 Torr[5]
Iodobenzene591-50-4C₆H₅I204.01Liquid[6]-29 to -31.3[2][6][7]188[2][7]
4-Iodoanisole696-62-8C₇H₇IO234.03Solid50-53[8][9]237[8][9]
4-Iodotoluene624-31-7C₇H₇I218.03Solid32-36[4]211.5[10]

Performance in Cross-Coupling Reactions

The utility of an aryl iodide is primarily determined by its performance in key synthetic transformations. The following sections detail the application of these substrates in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, supported by experimental data and protocols.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryls, styrenes, and polyolefins.[11] The reaction's efficiency is influenced by the electronic and steric nature of the aryl iodide.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-I transmetalation_complex Transmetalation Intermediate oxidative_addition->transmetalation_complex R-B(OR)₂ / Base product_complex Product Complex transmetalation_complex->product_complex product_complex->pd0 Reductive Elimination product Ar-R product_complex->product arx Ar-I arx->oxidative_addition boronic R-B(OR)₂ boronic->transmetalation_complex base Base base->transmetalation_complex

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data (Suzuki-Miyaura)

Aryl IodideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
4-IodoanisolePhenylboronic acidPd/C (1.4 mol%)K₂CO₃DMFReflux92[12]
4-IodotoluenePhenylboronic acidPd loaded on nanotubesK₂CO₃Ethanol80>95
Iodobenzene(Hetero)aryl boronic acidsNa₂PdCl₄/sSPhosK₂CO₃H₂O/ACN3786-94[13]
This compoundArylboronic acidTypical: Pd(PPh₃)₄Typical: K₂CO₃Typical: Toluene/H₂O~100High (expected)

Note: Data for this compound is based on expected reactivity for a substituted aryl iodide under standard conditions, as a direct comparative study was not found.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodoanisole [12]

  • To a reaction vessel, add 4-iodoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), Pd/C (10%, 15 mg, 1.4 mol% Pd), and K₂CO₃ (2.0 mmol).

  • Add N,N-dimethylformamide (DMF, 8 mL).

  • Heat the mixture to reflux under air (e.g., using a microwave reactor or conventional heating).

  • Monitor the reaction by TLC until completion.

  • Upon completion, cool the mixture, filter to remove the catalyst, and perform an aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate).

  • Dry the organic phase, concentrate under reduced pressure, and purify the residue by column chromatography to yield the 4-methoxybiphenyl product.

Heck Reaction

The Heck reaction forms a substituted alkene through the palladium-catalyzed coupling of an aryl halide with an alkene.[14] The reaction is highly selective for trans products and is tolerant of a wide array of functional groups.

Heck_Reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex (Ar-Pd-I) pd0->oxidative_addition Ar-I alkene_complex Alkene Coordination Complex oxidative_addition->alkene_complex Alkene insertion_complex Migratory Insertion Intermediate alkene_complex->insertion_complex Migratory Insertion beta_hydride β-Hydride Elimination insertion_complex->beta_hydride beta_hydride->pd0 Base product Substituted Alkene beta_hydride->product Product

Figure 2. General catalytic cycle of the Mizoroki-Heck reaction.

Comparative Performance Data (Heck Reaction)

Aryl IodideAlkeneCatalyst SystemBaseSolventTemp (°C)Yield (%)
IodobenzeneEthyl acrylate10% Pd/C (0.5 mg)TriethylamineCyrene150>95[15]
IodobenzeneStyrenePd(OAc)₂ (2 ppm)K₂CO₃H₂O20062[16]
IodobenzeneEugenolPd(OAc)₂K₂CO₃DMF10098[17]
Substituted Aryl IodidesVarious AlkenesPd(OAc)₂TriethylamineNMP120Good to Excellent[14]

Experimental Protocol: Heck Reaction of Iodobenzene and Ethyl Acrylate [15]

  • In a screw-capped tube, add iodobenzene (1.00 mmol, 1.0 equiv.), ethyl acrylate (1.20 mmol, 1.20 equiv.), triethylamine (1.00 mmol, 1.00 equiv.), and Cyrene (1 mL).

  • Add 10% w/w Pd/C (0.5 mg) to the mixture.

  • Seal the tube and stir the reaction mixture at 150 °C for 1 hour.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and filter it through a Celite pad to remove the catalyst.

  • Dilute the filtrate with ethyl acetate (2.5 mL) and wash with water (2.5 mL).

  • Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under vacuum to obtain the ethyl cinnamate product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with amines.[18] The reaction has broad scope, accommodating primary and secondary amines, and has become a staple in medicinal chemistry for synthesizing aryl amines.[19]

Buchwald_Hartwig_Amination pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-I amido_complex Palladium Amido Complex oxidative_addition->amido_complex R₂NH / Base product_complex Product Complex amido_complex->product_complex product_complex->pd0 Reductive Elimination product Ar-NR₂ product_complex->product

Figure 3. Simplified catalytic cycle of the Buchwald-Hartwig amination.

Comparative Performance Data (Buchwald-Hartwig Amination)

Aryl IodideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
4-IodotolueneDodecylamineNi(acac)₂ / Phenylboronic esterK₃PO₄1,4-Dioxane11095[20]
4-IodotolueneAnilineNi(acac)₂ / Phenylboronic esterK₃PO₄1,4-Dioxane11092[20]
Aryl IodidesPrimary AminesPd(dba)₂ / BINAPNaOt-BuToluene80Good to Excellent[18]
Aryl IodidesSecondary AminesPd[P(o-Tolyl)₃]₂NaOt-Bu1,4-Dioxane100Modest to Good[18][21]

Note: The first-generation catalyst systems showed lower efficiency for aryl iodides compared to aryl bromides, a limitation that was overcome with the development of bidentate phosphine ligands like BINAP and the use of dioxane as a solvent.[18][21]

Experimental Protocol: Buchwald-Hartwig-Type Amination of 4-Iodotoluene [20]

  • To an oven-dried reaction tube, add 4-iodotoluene (1.0 mmol, 1.0 equiv.), dodecylamine (3.0 mmol, 3.0 equiv.), phenylboronic ester (1.3 mmol, 1.3 equiv.), and K₃PO₄ (3.0 mmol).

  • Add Ni(acac)₂ (2 mol%) as the catalyst.

  • Add anhydrous 1,4-dioxane (solvent).

  • Seal the tube and heat the reaction mixture at 110 °C for the required time (e.g., 24-48 hours), with stirring.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated amine.

References

A Comparative Guide to the Use of 2-Iodo-4-methoxy-1-methylbenzene in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic organic chemistry, the choice of starting materials and reagents is a critical determinant of a reaction's efficiency, cost-effectiveness, and overall success. For researchers and professionals in drug development, a thorough cost-benefit analysis of key building blocks is paramount. This guide provides a detailed comparison of 2-Iodo-4-methoxy-1-methylbenzene against its common alternatives, primarily focusing on its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.

Cost and Availability

This compound is a readily available reagent from various chemical suppliers. Its cost is a key consideration in process development and scale-up. A comparative analysis of related aryl halides reveals a general trend where iodides are typically more expensive than the corresponding bromides and chlorides. This is attributed to the higher cost of iodine and the often more complex synthetic routes required for their preparation.

ReagentTypical Price (USD/100g)
This compound$253.00
2-Bromo-4-methoxy-1-methylbenzeneVaries by supplier, generally less expensive than the iodide
2-Chloro-4-methoxy-1-methylbenzeneVaries by supplier, generally the least expensive of the three

Note: Prices are subject to change and may vary between suppliers.

Performance in Synthesis: A Focus on Suzuki-Miyaura Cross-Coupling

The primary advantage of using aryl iodides like this compound in cross-coupling reactions lies in their high reactivity. The carbon-iodine bond is weaker than the corresponding carbon-bromine and carbon-chlorine bonds, facilitating a more facile oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.

General Reactivity Trend: Aryl-I > Aryl-Br > Aryl-Cl

This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to less reactive aryl halides. However, some studies have shown that under certain conditions, particularly at lower temperatures with specific phosphine ligands, the reactivity of aryl iodides in Suzuki-Miyaura reactions can be surprisingly poor.[1] This highlights the importance of optimizing reaction conditions for each specific substrate.

FeatureThis compoundAryl Bromide AlternativeAryl Chloride Alternative
Reactivity HighModerateLow
Typical Reaction Conditions Milder temperatures, shorter reaction timesModerate to high temperaturesHigh temperatures, specialized catalysts/ligands often required
Catalyst Loading Generally lowerModerateOften higher
Cost HigherModerateLower

While aryl bromides are often more reactive than aryl chlorides in Suzuki-Miyaura cross-coupling reactions, the choice of precatalyst can significantly influence the outcome.[2] For aryl chlorides, which are generally the least reactive, the development of highly active catalyst systems, often employing bulky electron-rich phosphine ligands, has expanded their utility, making them a more cost-effective option in some large-scale applications.

Experimental Protocols

Below are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol), and a base like potassium carbonate (2.0 mmol).

  • Solvent: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).

  • Reaction: The reaction mixture is typically heated to a temperature between 80-110°C and stirred until the reaction is complete (monitored by TLC or GC).

  • Workup: After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: Aqueous Phase Suzuki Coupling of 5-Iodovanillin

This procedure highlights the use of an aqueous system, which can be more environmentally friendly.[3]

  • Reagents: In a 25mL round-bottomed flask, combine 3 mL of water, 1 mL of 95% ethanol, a stir bar, 1.0 mmol of 5-iodovanillin, 1.0 mmol (122 mg) of phenylboronic acid, approximately 0.5 g of Amberlite IRA-400(OH) ion-exchange resin, and 2 mg (0.01 mmol) of Pd(OAc)₂.[3]

  • Reaction: The flask is sealed with a septum and placed in a hot water bath at 60°C for five minutes. Additional 95% ethanol is added dropwise (up to 3mL) until most of the solute dissolves. The mixture is stirred vigorously for one to two hours.[3]

  • Product Recovery: The reaction mixture is heated to about 50°C and subjected to hot gravity filtration. The filtrate is cooled in an ice bath, and cold 10% HCl (aq) is added dropwise until a precipitate forms and the mixture is acidic. 20 mL of water is added, and the aqueous layer is extracted three times with 10 mL of ethyl acetate. The combined organic layers are dried over MgSO₄ and the solvent is removed by rotary evaporation to yield the crude product.[3]

Visualizing the Synthesis and Broader Context

To better understand the workflow and the relationships between the reagents, the following diagrams are provided.

G cluster_reactivity Comparative Reactivity in Oxidative Addition Aryl-I Aryl-I Aryl-Br Aryl-Br Aryl-I->Aryl-Br Faster Aryl-Cl Aryl-Cl Aryl-Br->Aryl-Cl Faster

Caption: Relative reactivity of aryl halides in the oxidative addition step of cross-coupling reactions.

G cluster_workflow Synthetic Workflow: Suzuki-Miyaura Coupling start Start | this compound + Arylboronic Acid reactants Reactants Pd Catalyst Base Solvent start->reactants reaction Reaction Heat/Stir Monitor Progress (TLC/GC) reactants->reaction workup Workup Extraction Washing Drying reaction->workup purification Purification Column Chromatography workup->purification product Final Product | Biaryl Compound purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

The utility of this compound extends to the synthesis of various bioactive molecules. While a specific, universally applicable signaling pathway is not directly associated with this starting material, it serves as a key building block for compounds that may target a wide range of biological pathways. For instance, biphenyl structures, often synthesized via Suzuki coupling, are scaffolds found in numerous pharmacologically active agents. The specific biological activity is determined by the final structure of the molecule.

Conclusion

The choice between this compound and its bromo or chloro analogues for a synthetic campaign represents a classic trade-off between reactivity and cost. The higher reactivity of the iodo-compound can lead to more efficient reactions under milder conditions, potentially reducing costs associated with energy, catalyst, and time. However, the higher initial purchase price of the starting material must be factored into the overall economic analysis. For large-scale industrial processes, the lower cost of aryl chlorides, coupled with advancements in catalyst technology, may present a more economically viable option. For laboratory-scale research and the synthesis of complex molecules where high yields and mild conditions are paramount, this compound remains a valuable and often preferred reagent. Ultimately, the optimal choice will depend on the specific synthetic target, the scale of the reaction, and the available resources.

References

Comparative Guide to the Isomeric Purity of 2-Iodo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the isomeric purity of 2-Iodo-4-methoxy-1-methylbenzene (also known as 4-methoxy-2-iodotoluene). The presence of positional isomers can significantly impact the reactivity, selectivity, and overall success of subsequent synthetic steps in research and drug development. This document outlines the potential isomeric impurities, analytical methodologies for their detection and quantification, and provides a framework for assessing the quality of commercially available this compound.

Introduction to Isomeric Purity

This compound is a valuable substituted toluene derivative used as a building block in organic synthesis. The iodination of 4-methoxytoluene can potentially lead to the formation of several positional isomers. The precise substitution pattern is critical for achieving the desired molecular architecture and biological activity in target molecules. Therefore, ensuring high isomeric purity is a crucial first step in any synthetic endeavor.

Potential Isomeric Impurities

The primary starting material for the synthesis of this compound is 4-methoxytoluene. During the iodination reaction, the iodine electrophile can attack different positions on the aromatic ring, leading to the formation of several isomers. The main product, this compound, results from iodination at the position ortho to the methyl group and meta to the methoxy group. However, other isomers can be formed as impurities.

Table 1: Potential Positional Isomers of Iodo-4-methoxy-1-methylbenzene

Isomer Name Structure CAS Number
This compound260558-14-3
3-Iodo-4-methoxy-1-methylbenzene50868-72-9
4-Iodo-2-methoxy-1-methylbenzene220728-62-1
2-Iodo-5-methoxy-1-methylbenzene54413-93-3

Note: The availability of commercial standards for all isomers may vary.

Comparison of Isomeric Purity

Obtaining precise, comparative data on the isomeric purity of this compound from various commercial suppliers is challenging as this information is not always readily available in public domains. Purity specifications on certificates of analysis often refer to the overall purity (typically ≥98% or ≥99%) determined by techniques like GC or NMR, which may not always differentiate between isomers.

Table 2: Representative Purity Specifications of a Related Isomer

Supplier/Source Product Name Stated Purity Method Isomeric Purity Data
Example CoA4-Iodo-1-methoxy-2-methylbenzene≥98.0%NMRNot explicitly stated

This table illustrates the typical information provided, which often lacks specific details on isomeric purity. Researchers are advised to directly contact suppliers for batch-specific isomeric purity data.

Experimental Protocols for Isomeric Purity Determination

To accurately determine the isomeric purity of this compound, validated analytical methods are essential. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive method for separating and identifying volatile compounds like iodinated methoxytoluenes.

Objective: To separate and quantify the positional isomers of iodo-4-methoxy-1-methylbenzene.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.

Method Parameters (starting point for optimization):

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1) or splitless for trace analysis.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-300.

    • Scan Mode: Full scan to identify isomers based on their mass spectra and retention times. For quantification, Selected Ion Monitoring (SIM) can be used for higher sensitivity.

Data Analysis:

  • Isomers are identified by their unique retention times and mass fragmentation patterns.

  • Quantification is achieved by integrating the peak areas of each isomer and expressing them as a percentage of the total area of all isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

¹H NMR spectroscopy is an excellent tool for differentiating between isomers based on the chemical shifts and coupling patterns of the aromatic protons.

Objective: To identify and quantify the isomeric composition of a this compound sample.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher for better resolution).

Sample Preparation:

  • Dissolve an accurately weighed sample (e.g., 10-20 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Spectral Data of this compound: [1]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.60 (d, J = 1.7 Hz, 1H), 7.10 (dd, J = 8.3, 1.5 Hz, 1H), 6.72 (d, J = 8.3 Hz, 1H), 3.85 (s, 3H), 2.26 (s, 3H).

¹³C NMR Spectral Data of this compound: [1]

  • ¹³C NMR (100.6 MHz, CDCl₃): δ 156.1, 139.8, 132.0, 129.9, 110.8, 85.7, 56.4, 19.9.

Data Analysis:

  • The presence of isomeric impurities can be determined by the appearance of distinct sets of signals in the ¹H NMR spectrum.

  • Quantification can be performed by integrating the signals corresponding to unique protons of each isomer and comparing their relative integrals.

Visualizing the Workflow and Isomeric Relationships

The following diagrams illustrate the logical flow of assessing isomeric purity and the relationship between the starting material and potential isomeric products.

Isomer_Formation cluster_isomers Potential Isomers 4-Methoxytoluene 4-Methoxytoluene Iodination Reaction Iodination Reaction 4-Methoxytoluene->Iodination Reaction Crude Product Mixture Crude Product Mixture Iodination Reaction->Crude Product Mixture This compound This compound Crude Product Mixture->this compound Major Product 3-Iodo-4-methoxy-1-methylbenzene 3-Iodo-4-methoxy-1-methylbenzene Crude Product Mixture->3-Iodo-4-methoxy-1-methylbenzene Impurity 4-Iodo-2-methoxy-1-methylbenzene 4-Iodo-2-methoxy-1-methylbenzene Crude Product Mixture->4-Iodo-2-methoxy-1-methylbenzene Impurity 2-Iodo-5-methoxy-1-methylbenzene 2-Iodo-5-methoxy-1-methylbenzene Crude Product Mixture->2-Iodo-5-methoxy-1-methylbenzene Impurity

Caption: Potential isomers from the iodination of 4-methoxytoluene.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Interpretation Commercial this compound Commercial this compound Sample Preparation Sample Preparation Commercial this compound->Sample Preparation GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis NMR Analysis NMR Analysis Sample Preparation->NMR Analysis Isomer Identification Isomer Identification GC-MS Analysis->Isomer Identification NMR Analysis->Isomer Identification Quantification of Isomers Quantification of Isomers Isomer Identification->Quantification of Isomers Isomeric Purity Report Isomeric Purity Report Quantification of Isomers->Isomeric Purity Report

Caption: Workflow for determining the isomeric purity.

Conclusion

The isomeric purity of this compound is a critical parameter for its successful application in research and development. While direct comparative data from suppliers can be limited, researchers can employ the analytical protocols outlined in this guide to independently assess the isomeric composition of their materials. A combination of GC-MS and NMR spectroscopy provides a robust approach for the identification and quantification of potential isomeric impurities. For critical applications, it is highly recommended to perform in-house quality control or request detailed, batch-specific certificates of analysis from the supplier that explicitly state the isomeric purity.

References

Safety Operating Guide

Proper Disposal of 2-Iodo-4-methoxy-1-methylbenzene: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe and compliant disposal of 2-Iodo-4-methoxy-1-methylbenzene (CAS No. 75581-11-2), also known as 4-Iodo-1-methoxy-2-methylbenzene. Adherence to these procedures is vital to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Summary of Hazard Information

Based on available safety data, this compound is associated with the following hazards:

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Data sourced from supplier safety information.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to dispose of contents and container to an approved waste disposal plant [1]. This indicates that the chemical should not be discarded down the drain or in regular trash. The following steps provide a more detailed operational plan:

  • Waste Segregation:

    • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., filter paper, silica gel), in a dedicated and clearly labeled waste container.

    • The container must be made of a material compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • The container label should clearly state "Hazardous Waste," "this compound," and list the associated hazards (e.g., Harmful, Irritant).

  • Container Management:

    • Keep the waste container securely closed when not in use to prevent the release of vapors.

    • Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide the EHS department or contractor with a complete and accurate description of the waste, including its chemical composition and any known hazards.

  • Documentation:

    • Maintain a record of the amount of this compound waste generated and the date of its transfer to the disposal facility. This is crucial for regulatory compliance and waste tracking.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 On-site Management cluster_2 Disposal start Generation of This compound Waste collect Collect in a labeled, compatible waste container start->collect store Store in a designated, ventilated, and contained area collect->store document Maintain waste generation records store->document contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste contractor document->contact_ehs transfer Transfer waste to authorized personnel contact_ehs->transfer final_disposal Disposal at an approved waste disposal plant transfer->final_disposal

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the complete Safety Data Sheet (SDS) for this compound and consultation with your institution's EHS department. Always adhere to local, state, and federal regulations regarding hazardous waste disposal.

References

Personal protective equipment for handling 2-Iodo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Iodo-4-methoxy-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 260558-14-3). The following information is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash hands and skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P362: Take off contaminated clothing and wash before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

The recommended Personal Protective Equipment (PPE) is summarized in the table below.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.[2][3]Protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber). A lab coat or chemical-resistant apron should be worn.[4]Prevents skin contact with the chemical.
Respiratory Protection Not typically required under normal use with adequate ventilation.[4][5][6] If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate filter.Minimizes inhalation of harmful vapors or dust.
Hand Protection Inspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact.Ensures barrier effectiveness and prevents cross-contamination.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial when working with this compound to minimize exposure and ensure safety.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Clear the workspace of any unnecessary items and potential ignition sources.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat and chemical safety goggles.

  • Don the appropriate chemical-resistant gloves.

3. Handling the Chemical:

  • Carefully open the container, avoiding inhalation of any dust or vapors.

  • Weigh or measure the required amount of the chemical, minimizing the creation of dust or splashes.

  • Keep the container tightly closed when not in use.[1]

4. Post-Handling Procedures:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

  • Clean the work area and any equipment used.

  • Remove PPE in the correct order to avoid contaminating yourself.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.

1. Waste Segregation:

  • Dispose of this compound waste in a designated, clearly labeled "Halogenated Organic Waste" container.[7][8]

  • Do not mix with non-halogenated waste.[9]

2. Container Management:

  • Use a compatible, sealed container for waste collection.

  • Label the waste container with the full chemical name and any associated hazards.

3. Disposal Method:

  • Arrange for disposal through your institution's hazardous waste management program.

  • Halogenated organic waste is typically disposed of via high-temperature incineration by a licensed facility.[10]

4. Empty Container Disposal:

  • Rinse the empty container with a suitable solvent (e.g., acetone, ethanol).

  • Dispose of the rinseate in the "Halogenated Organic Waste" container.

  • Deface the label on the empty container before disposing of it according to your institution's guidelines for chemically contaminated sharps or glassware.

Experimental Workflow Visualization

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

start Start: Prepare to Handle This compound prep_area Prepare Workspace (Fume Hood, Safety Equipment) start->prep_area don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe handle_chem Handle Chemical (Weigh, Transfer, React) don_ppe->handle_chem post_handle Post-Handling Procedures (Clean Workspace, Doff PPE) handle_chem->post_handle spill_check Spill or Exposure? post_handle->spill_check spill_response Execute Spill/Exposure Response Protocol spill_check->spill_response Yes waste_gen Waste Generated? spill_check->waste_gen No spill_response->post_handle segregate_waste Segregate as 'Halogenated Organic Waste' waste_gen->segregate_waste Yes end End of Procedure waste_gen->end No dispose Dispose via Institutional Hazardous Waste Program segregate_waste->dispose dispose->end

Caption: Workflow for safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.